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  • Product: Ethyl 2-amino-2-(oxan-4-YL)acetate
  • CAS: 646055-93-8

Core Science & Biosynthesis

Foundational

Engineering Peptidomimetics: Structural Logic and Synthetic Validation of Ethyl 2-amino-2-(oxan-4-yl)acetate

Executive Summary As drug discovery increasingly pivots toward complex biological targets, the limitations of natural peptides—namely, rapid proteolytic degradation and poor oral bioavailability—necessitate the integrati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery increasingly pivots toward complex biological targets, the limitations of natural peptides—namely, rapid proteolytic degradation and poor oral bioavailability—necessitate the integration of unnatural amino acids (UAAs)[1]. Ethyl 2-amino-2-(oxan-4-yl)acetate, also known by its IUPAC name ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate, serves as a critical building block in this paradigm[2]. In this technical guide, we approach the utilization of this molecule not merely as a reagent, but as a functional module engineered to impart specific physicochemical properties to drug candidates. This whitepaper systematically deconstructs its molecular profile, the mechanistic rationale for its use, and a self-validating synthetic workflow for its preparation.

Physicochemical Profiling & Structural Logic

Before integrating any UAA into a discovery pipeline, baseline metrics must be established. The structural architecture of Ethyl 2-amino-2-(oxan-4-yl)acetate features three distinct functional domains: an alpha-amino group for peptide bond formation, an ethyl ester for lipophilicity or orthogonal protection, and a tetrahydropyran (oxan-4-yl) ring for steric constraint.

Table 1: Core Physicochemical Properties & Structural Rationale

PropertyValueRationale / Implication
Molecular Formula C9H17NO3[2]Dictates the mass balance and stoichiometric ratios in synthetic planning.
Molecular Weight 187.24 g/mol [2][3]Low molecular weight allows for integration into larger pharmacophores without violating Lipinski's Rule of 5.
CAS Registry Number 646055-93-8[2][4]Ensures precise procurement, regulatory tracking, and database cross-referencing.
SMILES String CCOC(=O)C(N)C1CCOCC1[2]Essential for in silico modeling, docking studies, and cheminformatics.
Key Structural Motif Tetrahydropyran (Oxan-4-yl)Enhances aqueous solubility compared to carbocyclic analogs while providing necessary steric shielding[1][5].

Mechanistic Causality in Drug Design (The "Why")

Why choose a tetrahydropyran-substituted amino acid over a natural aliphatic residue? In application science, every structural choice must have a direct causal relationship with the desired biological outcome.

  • Proteolytic Shielding: Natural amino acids are highly susceptible to enzymatic cleavage. The bulky oxan-4-yl side chain creates a steric shield around the adjacent peptide bond, drastically reducing the binding affinity of degrading proteases[1].

  • Conformational Constraint: The rigid cyclic structure of the tetrahydropyran ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. This constraint pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon target binding[1][6].

  • Pharmacokinetic Tuning: Unlike a highly lipophilic cyclohexane ring, the oxygen heteroatom in the tetrahydropyran ring acts as a hydrogen-bond acceptor. This subtly improves the aqueous solubility and metabolic stability of the resulting peptidomimetic, a crucial factor in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles[5].

Logic A Natural Peptide Drug Candidate B Challenge: Rapid Proteolysis & Poor Stability A->B C Intervention: Incorporate Ethyl 2-amino-2-(oxan-4-yl)acetate B->C D Tetrahydropyran Ring: Adds Steric Bulk & H-Bond Acceptor C->D E Alpha-Amino & Ester: Enables Orthogonal Peptide Synthesis C->E F Result: Enhanced Proteolytic Resistance & Optimized Pharmacokinetics D->F E->F

Causal logic pathway demonstrating the pharmacokinetic benefits of tetrahydropyran-based UAAs.

Experimental Workflow: Synthesis & Self-Validating Protocol (The "How")

To ensure reproducibility and trust in drug development, synthetic protocols must be self-validating—meaning they contain built-in kinetic or analytical checkpoints. The synthesis of Ethyl 2-amino-2-(oxan-4-yl)acetate typically proceeds via the concurrent reduction of a nitro group and an alkene precursor: ethyl 2-nitro-2-(3,6-dihydro-2H-pyran-4-yl)acetate[7].

Step-by-Step Method: One-Pot Catalytic Hydrogenation

Objective: Reduce both the aliphatic nitro group to a primary amine and the endocyclic double bond to a saturated tetrahydropyran ring in a single operation.

  • Reaction Setup: In a high-pressure hydrogenation reactor, dissolve ethyl 2-nitro-2-(3,6-dihydro-2H-pyran-4-yl)acetate (1.0 eq) in a solvent mixture of ethanol and water[7].

  • Catalyst Addition: Add Raney Nickel (or Pd/C) catalyst under an inert argon atmosphere. (Causality: Argon prevents the spontaneous ignition of the pyrophoric catalyst).

  • Acidic Modulation: Introduce a stoichiometric amount of hydrogen chloride (HCl)[7]. (Causality: The acidic environment prevents the formation of unwanted side products, such as dimers, during nitro reduction and immediately protonates the resulting amine, stabilizing it as the hydrochloride salt).

  • Hydrogenation & Kinetic Validation: Purge the vessel with hydrogen gas (H2) and pressurize. Stir vigorously at ambient temperature to 40°C.

    • Self-Validation Checkpoint: Monitor the pressure drop in real-time. The reaction is kinetically complete when hydrogen uptake ceases (theoretical uptake: 4 molar equivalents of H2).

  • Workup: Vent the reactor, filter the catalyst through a pad of Celite, and concentrate the filtrate under reduced pressure to yield the crude product in near-quantitative yield[7].

Synthesis A Starting Material: Ethyl 2-nitro-2-(3,6-dihydro-2H-pyran-4-yl)acetate B One-Pot Catalytic Hydrogenation [H2 gas, Ni catalyst, HCl, EtOH/H2O] A->B C Nitro Reduction: -NO2 converted to -NH2 B->C D Alkene Reduction: C=C converted to C-C B->D E Final Product: Ethyl 2-amino-2-(oxan-4-yl)acetate (Yield ~100%) C->E D->E

Synthetic workflow for the one-pot concurrent reduction yielding the target UAA.

Analytical Validation (Quality Control)

A protocol is only as reliable as its analytical verification. To validate the success of the synthesis, perform the following:

  • 1H-NMR (Proton NMR): Confirm the complete disappearance of the vinylic protons (typically around 5.5-6.0 ppm) associated with the dihydropyran ring, verifying total alkene reduction.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ensure the primary mass peak corresponds to the expected [M+H]+ ion at m/z 188.24, confirming the target molecular weight of 187.24 g/mol [2][3].

Conclusion

Ethyl 2-amino-2-(oxan-4-yl)acetate is a highly versatile unnatural amino acid that bridges the gap between synthetic organic chemistry and advanced drug design. By understanding its fundamental properties—a molecular formula of C9H17NO3 and a weight of 187.24 g/mol —and leveraging the causal relationship between its tetrahydropyran architecture and biological stability, researchers can rationally engineer next-generation therapeutics with superior pharmacokinetic profiles.

References

  • [2] Title: Ethyl 2-amino-2-(oxan-4-yl)acetate - Advanced ChemBlocks. Source: achemblock.com. URL:2

  • [3] Title: Ethyl 2-amino-2-(oxan-4-YL)acetate | C9H17NO3 - PubChem. Source: nih.gov. URL: 3

  • [4] Title: ETHYL 2-AMINO-2-(OXAN-4-YL)ACETATE | CymitQuimica. Source: cymitquimica.com. URL: 4

  • [1] Title: Unnatural Amino Acids - Small-molecule combinatorial libraries. Source: sigmaaldrich.com. URL:1

  • [6] Title: The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids. Source: nih.gov. URL: 6

  • [5] Title: Recent advances in small molecule LpxC inhibitors against gram-negative bacteria. Source: frontiersin.org. URL: 5

  • [7] Title: ethyl 2-aMino-2-(tetrahydro-2H-pyran-4-yl)acetate synthesis. Source: chemicalbook.com. URL: 7

Sources

Exploratory

Ethyl 2-amino-2-(oxan-4-yl)acetate: Structural Dynamics, Stereochemistry, and Synthetic Methodologies

Executive Summary Ethyl 2-amino-2-(oxan-4-yl)acetate (CAS: 646055-93-8) is a highly versatile unnatural amino acid derivative utilized extensively in the design of peptidomimetics and small-molecule therapeutics[1]. Stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-2-(oxan-4-yl)acetate (CAS: 646055-93-8) is a highly versatile unnatural amino acid derivative utilized extensively in the design of peptidomimetics and small-molecule therapeutics[1]. Structurally, it is an ethyl ester of tetrahydropyranylglycine. The incorporation of the bulky, oxygen-containing oxane (tetrahydropyran) ring provides unique conformational rigidity and hydrophilicity. This technical guide explores the stereochemical logic, conformational thermodynamics, and validated synthetic methodologies required to handle and synthesize this critical building block.

Physicochemical Profiling

Understanding the baseline physicochemical properties is essential for downstream chromatographic resolution and synthetic planning. The free base form is typically an oil, whereas its hydrochloride salt is isolated as a stable, crystalline solid.

PropertyValue
IUPAC Name Ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate
CAS Number 646055-93-8
Molecular Formula C₉H₁₇NO₃
Formula Weight 187.24 g/mol
Typical Commercial Purity ≥97%
Chiral Centers 1 (C-alpha)

Structural and Conformational Analysis

The structural complexity of ethyl 2-amino-2-(oxan-4-yl)acetate arises from the interplay between its chiral center and the conformational dynamics of its heterocyclic ring.

C-alpha Stereochemistry: The molecule possesses a single stereocenter at the alpha-carbon, yielding two distinct enantiomers. The (S)-enantiomer acts as an L-amino acid analog (often referred to as L-4'-tetrahydropyranylglycine)[2]. Conversely, the (R)-enantiomer serves as a D-amino acid mimic, which is highly valuable in preventing enzymatic degradation in peptide drugs[3].

Oxane Ring Thermodynamics: The oxan-4-yl (tetrahydropyran) ring is a six-membered heterocycle that predominantly exists in a chair conformation. The alpha-carbon—bearing both the ethyl ester and the primary amine—exerts massive steric demand. If this bulky substituent were to occupy an axial position on the ring, it would suffer from severe 1,3-diaxial steric clashes with the axial protons at the C2 and C6 positions. Consequently, the ring undergoes a rapid chair flip to exclusively lock the amino acid moiety into the thermodynamically stable equatorial position .

ConformationalLogic Node1 C-alpha Stereocenter (Chiral Focus) Node2 (R)-Configuration (D-amino acid analog) Node1->Node2 Node3 (S)-Configuration (L-amino acid analog) Node1->Node3 Node4 Oxan-4-yl Ring (Conformational Dynamics) Node5 Equatorial Substituent (Thermodynamically Stable) Node4->Node5 Preferred Node6 Axial Substituent (Severe 1,3-Diaxial Clash) Node4->Node6 Disfavored

Logical mapping of C-alpha stereochemistry and oxane ring conformational preferences.

Synthetic Methodologies and Mechanistic Pathways

While alpha-amino acids can traditionally be synthesized via the Strecker reaction starting from an aldehyde, the industrial and laboratory-scale synthesis of ethyl 2-amino-2-(oxan-4-yl)acetate typically utilizes a Knoevenagel condensation followed by a global reduction.

The sequence begins with the condensation of tetrahydro-4H-pyran-4-one and ethyl nitroacetate. This reaction yields the intermediate ethyl 3,6-dihydro-2H-pyran-4-yl(nitro)acetate[4]. During this step, the newly formed double bond frequently migrates to the endocyclic position due to thermodynamic stabilization within the six-membered ring.

The core transformation is the simultaneous catalytic hydrogenation of both the endocyclic alkene and the aliphatic nitro group[5]. Utilizing a transition metal catalyst (such as Nickel) under a hydrogen atmosphere in an ethanol/water matrix, the intermediate is fully reduced to the racemic amino acid ester[5]. Subsequent chiral resolution is required to isolate the pure (R) or (S) enantiomers.

SynthesisWorkflow A Tetrahydro-2H-pyran-4-one + Ethyl Nitroacetate B Knoevenagel Condensation (Base Catalyzed) A->B C Ethyl 3,6-dihydro-2H-pyran-4-yl (nitro)acetate B->C D Catalytic Hydrogenation (H2, Ni Catalyst, HCl) C->D E Racemic Ethyl 2-amino-2- (oxan-4-yl)acetate D->E F Chiral Resolution (Enzymatic / HPLC) E->F G (R)-Enantiomer F->G H (S)-Enantiomer F->H

Synthetic workflow from ketone precursor to resolved enantiomers via hydrogenation.

Experimental Protocol: Catalytic Hydrogenation Workflow

The following methodology details the critical hydrogenation step, designed as a self-validating system to ensure maximum yield while mitigating catalyst poisoning.

Objective: One-pot reductive amination of ethyl 3,6-dihydro-2H-pyran-4-yl(nitro)acetate to racemic ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride.

  • Step 1: Substrate Preparation. Dissolve the nitroalkene precursor in a solvent mixture of absolute ethanol and water.

    • Causality: Ethanol solubilizes the organic precursor, while the aqueous component assists in the solubility of the generated hydrochloride salt, preventing premature precipitation that could coat the catalyst.

  • Step 2: Acidification. Add 1.1 to 1.5 equivalents of concentrated HCl to the solution[5].

    • Causality: The reduction of a nitro group generates a primary amine (a strong Lewis base). Free amines rapidly coordinate to the active sites of transition metal catalysts (like Nickel), leading to severe catalyst poisoning. In situ protonation forms the ammonium salt, ensuring the catalyst surface remains active.

  • Step 3: Catalyst Loading. Introduce activated Nickel catalyst under an inert argon atmosphere.

    • Causality: Activated finely-divided Nickel is highly pyrophoric; inert blanketing prevents premature oxidation and potential ignition upon contact with solvent vapors.

  • Step 4: Catalytic Hydrogenation. Pressurize the reactor with H₂ gas (e.g., 50 psi) and agitate at ambient temperature.

    • Self-Validation: The reaction progress is self-validating by monitoring the pressure gauge. A complete cessation in hydrogen pressure drop definitively indicates that both reducible functional groups (the nitro group and the alkene) have been fully saturated.

  • Step 5: Workup and Isolation. Purge the reactor with nitrogen. Filter the suspension through a tightly packed pad of Celite.

    • Causality: Celite traps the finely dispersed metal catalyst, preventing it from passing through standard filter paper and mitigating fire risks during disposal. Concentrate the filtrate in vacuo and recrystallize the crude salt from ethanol/diethyl ether.

Applications in Drug Development

Unnatural amino acids like ethyl 2-amino-2-(oxan-4-yl)acetate are pivotal in modern drug discovery. When incorporated into peptidomimetics, the bulky, hydrophilic oxane ring restricts the conformational flexibility of the peptide backbone. This restriction enhances binding affinity to target receptors through pre-organization while simultaneously shielding adjacent peptide bonds from proteolytic cleavage. Specifically, the (R)-enantiomer is utilized as a specialized glycine derivative in the synthesis of biologically active peptides and ergogenic supplements[3].

References

1.[1] AChemBlock. "Ethyl 2-amino-2-(oxan-4-yl)acetate". AChemBlock Product Catalog. URL: 2.[3] MedChemExpress. "(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid". MedChemExpress. URL: 3. ChemicalBook. "ethyl 2-aMino-2-(tetrahydro-2H-pyran-4-yl)acetate synthesis". ChemicalBook. URL: 4.[4] Chemsrc. "Ethyl 3,6-dihydro-2H-pyran-4-yl(nitro)acetate". Chemsrc. URL: 5. ChemicalBook. "L-4'-TETRAHYDROPYRANYLGLYCINE". ChemicalBook. URL:

Sources

Foundational

A Technical Guide to the Spectral Analysis of Ethyl 2-amino-2-(oxan-4-YL)acetate

This guide provides an in-depth analysis of the expected spectral data for Ethyl 2-amino-2-(oxan-4-YL)acetate, a key building block in medicinal chemistry and drug development. By leveraging fundamental principles of spe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected spectral data for Ethyl 2-amino-2-(oxan-4-YL)acetate, a key building block in medicinal chemistry and drug development. By leveraging fundamental principles of spectroscopy and comparative data from analogous structures, we will predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule.

Molecular Structure and Its Spectroscopic Implications

Ethyl 2-amino-2-(oxan-4-YL)acetate possesses a unique combination of functional groups and structural motifs that give rise to a distinct spectroscopic fingerprint. The molecule contains a chiral center at the alpha-carbon, an ethyl ester, a primary amine, and a tetrahydropyran (oxane) ring. Each of these features will produce characteristic signals in the various spectra, allowing for unambiguous identification and structural verification.

Molecular Formula: C₉H₁₇NO₃[1] Molecular Weight: 187.24 g/mol [1] IUPAC Name: ethyl 2-amino-2-(tetrahydro-2h-pyran-4-yl)acetate[1]

fragmentation M Ethyl 2-amino-2-(oxan-4-YL)acetate (M, m/z = 187.12) MH [M+H]⁺ (m/z = 188.13) M->MH +H⁺ MNa [M+Na]⁺ (m/z = 210.11) M->MNa +Na⁺ Frag1 [M+H - NH₃]⁺ (m/z = 171.10) MH->Frag1 - NH₃ Frag2 [M+H - C₂H₅OH]⁺ (m/z = 142.08) MH->Frag2 - C₂H₅OH Frag3 [C₄H₇O]⁺ (m/z = 85.07) MH->Frag3 α-cleavage

Caption: Predicted ESI-MS Fragmentation Pathway

Conclusion

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust framework for the structural elucidation of Ethyl 2-amino-2-(oxan-4-YL)acetate. The characteristic signals and absorption bands arising from the ethyl ester, primary amine, and oxane ring functionalities create a unique spectroscopic signature. This guide serves as a valuable resource for scientists, enabling them to confidently identify and characterize this important chemical entity in their research and development endeavors. The principles and predictive methodologies outlined herein are grounded in established spectroscopic theory and supported by comparative data from related molecular structures.

References

  • PubChemLite. Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride (C9H17NO3). Available from: [Link]

  • SciELO. Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. Available from: [Link]

  • The Royal Society of Chemistry. Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents. Available from: [Link]

  • PMC. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Available from: [Link]

  • University of Birmingham. Spectra of ethyl acetate. Available from: [Link]

  • DergiPark. One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L - DergiPark. Available from: [Link]

  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Available from: [Link]

  • ResearchGate. 1 H NMR spectra of 2-amino-2 0... | Download Scientific Diagram. Available from: [Link]

  • PMC. Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Available from: [Link]

  • ScienceDirect. Excited state proton transfer dye with an emission quantum yield up to 60% upon Zn2+ coordination. Available from: [Link]

  • CAS Common Chemistry. 1,2-Tridecanediol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-eicosafluoro-12-(trifluoromethyl)-, 1-(dihydrogen phosphate), diammonium salt. Available from: [Link]

  • BuyersGuideChem. Ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate | 646055-93-8. Available from: [Link]

  • RSC Publishing. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Available from: [Link]

  • National Institute of Standards and Technology. Ethyl Acetate - the NIST WebBook. Available from: [Link]

  • Indian Academy of Sciences. Synthesis, spectral characterization of Schiff base transition metal complexes: DNA cleavage and antimicrobial activity studies. Available from: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • ResearchGate. FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. Available from: [Link]

  • OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry. Available from: [Link]

  • Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • Sdfine. benedict's reagent (qualitative). Available from: [Link]

  • PMC. Photodecarboxylation of the Siderophore Aerobactin with the Lewis Acidic Metal Ions Fe(III), Ga(III), and Ti(IV). Available from: [Link]

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Sources

Exploratory

Physical Properties and Solubility Profile of Ethyl 2-amino-2-(oxan-4-yl)acetate: A Comprehensive Technical Guide

Executive Summary Ethyl 2-amino-2-(oxan-4-yl)acetate (CAS: 646055-93-8) is a highly versatile, non-natural amino acid derivative utilized extensively in medicinal chemistry and rational drug design[1]. Featuring a tetrah...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-2-(oxan-4-yl)acetate (CAS: 646055-93-8) is a highly versatile, non-natural amino acid derivative utilized extensively in medicinal chemistry and rational drug design[1]. Featuring a tetrahydropyran (oxan) ring and an alpha-amino ethyl ester moiety, this building block introduces critical sp³-hybridized character into molecular scaffolds. Increasing the fraction of sp³ carbons (Fsp³) is a proven strategy to enhance the aqueous solubility, metabolic stability, and overall clinical success rate of drug candidates. This whitepaper provides an in-depth analysis of its physical properties, thermodynamic solubility, and validated handling protocols.

Chemical Identity and Structural Logic

The molecular architecture of Ethyl 2-amino-2-(oxan-4-yl)acetate is designed to balance lipophilicity with hydrogen-bonding capacity[2].

  • Oxan-4-yl Ring: Acts as a bioisostere for piperidine or cyclohexane rings, offering a hydrogen-bond acceptor (ether oxygen) while maintaining a lipophilic, non-planar topography.

  • Alpha-Amine: Serves as the primary conjugation point for amide coupling and acts as a basic center (pKa ~7.5 - 8.0) capable of salt formation.

  • Ethyl Ester: Provides a transient lipophilic masking group for the underlying carboxylic acid, facilitating cellular penetration before intracellular hydrolysis.

G A Ethyl 2-amino-2-(oxan-4-yl)acetate (Core Scaffold) B Oxan-4-yl Ring (Hydrophobic/Ether) A->B Imparts sp3 character C Alpha-Amine (Basic Center) A->C Enables salt formation D Ethyl Ester (Lipophilic) A->D Enhances permeability

Caption: Structural deconstruction of Ethyl 2-amino-2-(oxan-4-yl)acetate and functional group contributions.

Physical Properties

Understanding the baseline physical parameters is critical for downstream assay development and formulation. The free base form is typically a low-melting solid or viscous liquid at room temperature, necessitating careful storage under inert gas to prevent oxidative degradation or hydrolysis of the ester[1].

Table 1: Summary of Physical and Chemical Properties
PropertyValueNotes / Causality
IUPAC Name Ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetateStandardized nomenclature[1]
CAS Registry Number 646055-93-8Corresponds to the free base[1]
Molecular Formula C₉H₁₇NO₃[1]
Molecular Weight 187.24 g/mol Optimal low MW for fragment-based design[2]
Predicted pKa (Amine) ~7.5 - 8.0Lowered slightly by the electron-withdrawing ester
Predicted LogP ~0.8 - 1.2Indicates moderate lipophilicity; soluble in organic solvents

Solubility Profile and Thermodynamic Behavior

The solubility of Ethyl 2-amino-2-(oxan-4-yl)acetate is highly dependent on its physical form (free base vs. salt) and the pH of the solvent system.

  • Free Base (CAS: 646055-93-8): Exhibits excellent solubility in aprotic and protic organic solvents, including Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), and Dimethyl Sulfoxide (DMSO). However, its aqueous solubility is kinetically limited due to the lipophilic ethyl ester and hydrocarbon ring system.

  • Hydrochloride Salt: To overcome aqueous solubility limitations for in vitro biological assays, the compound is frequently converted to its hydrochloride salt[3]. Protonation of the alpha-amine disrupts the crystal lattice energy in aqueous media, significantly lowering the desolvation penalty and increasing hydration.

G Start Compound Selection FreeBase Free Base Form (Lipophilic) Start->FreeBase HClSalt Hydrochloride Salt (Hydrophilic) Start->HClSalt OrgSolv Organic Solvents (DCM, EtOAc, Hexane) FreeBase->OrgSolv High Solubility AqSolv Aqueous Buffers (PBS, Water) HClSalt->AqSolv High Solubility Assay1 Synthesis & Purification OrgSolv->Assay1 Assay2 In Vitro Biological Assays AqSolv->Assay2

Caption: Decision tree for selecting the optimal physical form based on solvent system and application.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that physical property measurements are not confounded by polymorphic transitions or chemical degradation.

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method is employed over kinetic solvent-shift methods to ensure the solid-liquid interface reaches a true thermodynamic equilibrium, avoiding supersaturation artifacts common with DMSO stock dilution.

  • Preparation: Add an excess of Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride salt (~50 mg) to a glass vial containing 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Seal the vial and agitate on a thermostatic shaker at 25.0 ± 0.1 °C for 24 to 48 hours. Rationale: 24 hours is the minimum time required for the dissolution rate to equal the precipitation rate.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation: Discard the first 100 µL of filtrate to account for potential compound adsorption to the filter membrane.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV against a standard calibration curve.

  • Solid-State Verification (Critical Step): Recover the residual solid from the centrifuge pellet, dry under vacuum, and analyze via X-ray Powder Diffraction (XRPD). Rationale: This ensures the compound did not undergo a polymorphic transition or form a hydrate during the 48-hour aqueous exposure, which would invalidate the solubility measurement of the original polymorph.

Protocol 2: Conversion of Free Base to Hydrochloride Salt

Causality: Generating the HCl salt in situ guarantees maximum aqueous solubility and stability for prolonged biological testing.

  • Dissolution: Dissolve 1.0 equivalent of the free base in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at 0 °C.

  • Acidification: Slowly add 1.1 equivalents of a standardized solution of HCl in dioxane (4.0 M) dropwise under continuous stirring. Rationale: Slow addition at low temperatures prevents localized heating and potential hydrolysis of the ethyl ester.

  • Isolation: Stir for 30 minutes until precipitation is complete. Filter the resulting white solid, wash with cold anhydrous ether, and dry under high vacuum to afford the hydrochloride salt[3].

Conclusion

Ethyl 2-amino-2-(oxan-4-yl)acetate is a robust, sp³-enriched building block. While the free base offers excellent handling in organic synthesis, researchers must proactively utilize its hydrochloride salt form to navigate the aqueous solubility constraints inherent to in vitro and in vivo assay environments. Strict adherence to thermodynamic equilibration and solid-state validation ensures high-fidelity data in early-stage drug discovery.

References

  • [2] National Center for Biotechnology Information. "PubChem Compound Summary for Ethyl 2-amino-2-(oxan-4-YL)acetate". PubChem. URL: [Link]

Sources

Foundational

Reactivity and stability of Ethyl 2-amino-2-(oxan-4-YL)acetate

An In-Depth Technical Guide to the Reactivity and Stability of Ethyl 2-amino-2-(oxan-4-YL)acetate Abstract Ethyl 2-amino-2-(oxan-4-yl)acetate is a non-proteinogenic amino acid ester that has emerged as a valuable buildin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity and Stability of Ethyl 2-amino-2-(oxan-4-YL)acetate

Abstract

Ethyl 2-amino-2-(oxan-4-yl)acetate is a non-proteinogenic amino acid ester that has emerged as a valuable building block in contemporary medicinal chemistry. Its unique structure, featuring a primary amine, an ethyl ester, and a saturated oxane (tetrahydropyran) ring, provides a versatile scaffold for the synthesis of complex molecular architectures. The oxane moiety, in particular, is frequently employed in drug design to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. This guide offers a comprehensive analysis of the chemical reactivity and stability profile of Ethyl 2-amino-2-(oxan-4-yl)acetate. We will explore its key reactive centers, predictable degradation pathways under various stress conditions, and best practices for handling and storage. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals aiming to leverage this compound in their synthetic and developmental workflows.

Introduction and Physicochemical Profile

Overview and Significance in Drug Discovery

The strategic incorporation of saturated heterocyclic rings is a cornerstone of modern drug design, aimed at escaping "flatland" and improving the drug-like properties of lead compounds.[1][2] Ethyl 2-amino-2-(oxan-4-yl)acetate serves as a prime example of a building block that facilitates this strategy. It provides a synthetically accessible handle to introduce the tetrahydropyran ring, which can act as a polar, three-dimensional bioisostere for less desirable groups, often leading to enhanced aqueous solubility and improved pharmacokinetic profiles.[2] This guide provides the foundational chemical knowledge required to effectively utilize this versatile reagent.

Chemical Structure and Identifiers

The molecule consists of a central alpha-carbon substituted with an amino group, an ethyl ester, and a tetrahydropyran-4-yl (oxan-4-yl) group. It is commonly supplied as the free base or as a hydrochloride salt to improve shelf-life and handling characteristics.[3]

Caption: Chemical Structure of Ethyl 2-amino-2-(oxan-4-YL)acetate.

Physicochemical Properties

A summary of key physicochemical data is essential for planning reactions and understanding the compound's behavior.

PropertyValueSource
Molecular Formula C₉H₁₇NO₃[4][5]
Molecular Weight 187.24 g/mol [5]
CAS Number 646055-93-8 (Free Base)[5]
1423025-06-2 (HCl Salt)[3]
IUPAC Name ethyl 2-amino-2-(oxan-4-yl)acetate[3]
Purity Typically ≥95%[3][5]
Predicted XlogP 0.2[4]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 4[6]

Chemical Reactivity

The synthetic utility of Ethyl 2-amino-2-(oxan-4-yl)acetate stems from the distinct reactivity of its functional groups. Understanding these reactive sites is paramount for its successful application as a synthetic intermediate.

Key Reactive Centers: A Mechanistic Overview

The molecule possesses three primary centers of reactivity: the nucleophilic primary amine, the electrophilic ester carbonyl, and the potentially acidic alpha-proton, although the latter's reactivity is less commonly exploited.

G cluster_molecule Ethyl 2-amino-2-(oxan-4-YL)acetate cluster_reactivity Reactive Centers mol H₂N-CH(R)-C(=O)OEt amine Primary Amine (Nucleophilic) mol->amine Site for N-alkylation, N-acylation ester Ester Carbonyl (Electrophilic) mol->ester Site for Hydrolysis, Amidation alphaH Alpha-Proton (Acidic) mol->alphaH Potential for Enolate Formation R (R = oxan-4-yl)

Caption: Primary reactive centers of Ethyl 2-amino-2-(oxan-4-YL)acetate.

Reactions at the Amino Group (Nucleophilicity)

The primary amino group is the most prominent reactive site, behaving as a potent nucleophile. This allows for a wide array of derivatization strategies essential for drug development.

  • N-Acylation: The amine readily reacts with acylating agents (e.g., acid chlorides, anhydrides) in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to form stable amide bonds. This is a fundamental transformation for incorporating the scaffold into peptide-like structures or for attaching various side chains.

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones provides access to secondary and tertiary amines. The choice of conditions is critical to control the degree of alkylation.

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in many therapeutic agents.

The causality behind these transformations lies in the lone pair of electrons on the nitrogen atom, which readily attacks electrophilic centers. The choice of solvent and base is crucial to deprotonate the amine, enhancing its nucleophilicity, and to scavenge the acidic byproduct (e.g., HCl) generated during the reaction.

Reactions at the Ester Group

The ethyl ester is susceptible to nucleophilic acyl substitution, primarily hydrolysis.

  • Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base (e.g., NaOH, LiOH) irreversibly hydrolyzes the ester to the corresponding carboxylate salt. The reaction is driven by the formation of the resonance-stabilized carboxylate. This is a common final step in a synthesis if the free carboxylic acid is the target.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acid and water, the ester can be hydrolyzed to the carboxylic acid. This reaction is an equilibrium process and typically requires heating to proceed at a reasonable rate.

Understanding the lability of the ester is critical for planning multi-step syntheses and for purification. Chromatographic purification on silica gel, which is weakly acidic, is generally well-tolerated, but prolonged exposure or the use of highly acidic or basic mobile phases should be avoided if ester integrity is required.

Stability and Degradation Profile

While generally stable under standard conditions, the compound is susceptible to degradation under specific environmental stresses.[7] A proactive understanding of its stability limits is crucial for ensuring its quality and for the successful development of drug substances.

General Stability and Recommended Storage

For long-term integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] Many suppliers recommend refrigerated storage (2-8°C) to minimize potential degradation over time.[6][9] It should be kept away from incompatible materials, particularly strong oxidizing agents.[7]

Forced Degradation Studies: A Predictive Framework

Forced degradation, or stress testing, is an essential practice in drug development to identify likely degradation products and establish degradation pathways.[10] This data is invaluable for developing stability-indicating analytical methods and for designing stable formulations. Key stress conditions include exposure to acid, base, oxidation, heat, and light.

Summary of Stability under Stress Conditions
Stress ConditionExpected Reactivity / DegradationPrimary Degradation Product(s)
Acidic (e.g., 0.1 M HCl, heat) HighEster hydrolysis to the carboxylic acid. The amine will be protonated and stable.
Basic (e.g., 0.1 M NaOH, RT) Very HighRapid ester hydrolysis (saponification) to the carboxylate salt.
Oxidative (e.g., 3% H₂O₂, RT) ModeratePotential oxidation of the primary amine.
Thermal (e.g., >150 °C) HighDecomposition, leading to the release of CO, CO₂, and NOx gases.[7]
Photolytic (e.g., UV/Vis light) Low to ModerateCompound-specific; may lead to free-radical mediated degradation.
Primary Degradation Pathways

The most significant non-thermal degradation pathway is the hydrolysis of the ester linkage.

Caption: Predicted primary degradation pathways for the title compound.

Experimental Protocols and Handling

Safe Handling and Personal Protective Equipment (PPE)

Adherence to good laboratory practice is essential when handling this compound.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

  • Eye Protection: Wear appropriate chemical safety goggles or glasses.[11]

  • Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat.[7][11]

  • First Aid: In case of eye or skin contact, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[11]

Protocol: Monitoring Stability via HPLC

A robust, stability-indicating HPLC method is a self-validating system for assessing the purity of the compound and tracking the formation of degradants over time.

Objective: To resolve the parent compound from its primary hydrolytic degradation product.

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of Ethyl 2-amino-2-(oxan-4-yl)acetate in a 50:50 mixture of acetonitrile and water.

  • Sample Preparation (Forced Degradation):

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Keep at room temperature for 1 hour.

    • Neutralize all stressed samples before injection.

  • HPLC Conditions (Typical):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: Monitor the peak area of the parent compound. The appearance of a new, more polar peak (shorter retention time) is indicative of the carboxylic acid degradant. Calculate the percentage remaining of the parent compound.

G start Start: Prepare Stock Solution stress Perform Forced Degradation (Acid, Base, etc.) start->stress neutralize Neutralize Sample stress->neutralize inject Inject onto HPLC System neutralize->inject analyze Analyze Chromatogram (Identify Peaks, Integrate Area) inject->analyze report Report Purity / % Degradation analyze->report

Caption: Experimental workflow for HPLC-based stability monitoring.

Conclusion

Ethyl 2-amino-2-(oxan-4-yl)acetate is a strategically important building block for drug discovery, offering a reliable method for introducing a beneficial tetrahydropyran moiety. Its reactivity is dominated by the nucleophilic primary amine and the hydrolysable ester, making it a versatile synthon for a multitude of chemical transformations. While the compound is stable under recommended storage conditions, it is susceptible to hydrolysis, particularly under basic conditions. A thorough understanding of this reactivity and stability profile, as outlined in this guide, empowers researchers to utilize this compound effectively, anticipate potential challenges, and develop robust synthetic and analytical methods, thereby accelerating the drug development process.

References

  • Home Sunshine Pharma. (n.d.). Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate CAS 64485-82-1. Retrieved from Home Sunshine Pharma website. [Link]

  • Al-Ostoot, F. H., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 973. [Link]

  • PubChemLite. (n.d.). Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride (C9H17NO3). Retrieved from PubChemLite website. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Fine bubble technology for the green synthesis of fairy chemicals. Retrieved from Rsc.org. [Link]

  • Carl Roth. (n.d.). Amino acid mobile phase kit, Type LI, AA-MA (Li). Retrieved from Carl Roth website. [Link]

  • El-Sayed, M. A., et al. (2025, December 3). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances. [Link]

  • Google Patents. (n.d.). CN106632137A - Method for preparing ethyl 2-(2-aminothiazole-4-yl).
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Retrieved from PMC - NIH website. [Link]

  • SpectraBase. (n.d.). Ethyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate - Optional[13C NMR]. Retrieved from SpectraBase website. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate. Retrieved from PrepChem.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from PMC website. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxetanes in Drug Discovery Campaigns. Retrieved from PMC - NIH website. [Link]

  • ScienceDirect. (n.d.). Forced degradation and impurity profiling. Retrieved from ScienceDirect website. [Link]

  • MDPI. (2020, May 28). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Retrieved from MDPI website. [Link]

  • BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Retrieved from BioProcess International website. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine. Retrieved from ResearchGate website. [Link]

  • ResearchGate. (2008, March 7). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Retrieved from ResearchGate website. [Link]

  • PubMed. (2015, February 15). Studies on the mechanism of synthesis of ethyl acetate in Kluyveromyces marxianus DSM 5422. Retrieved from PubMed website. [Link]

Sources

Exploratory

Ethyl 2-amino-2-(oxan-4-YL)acetate Hydrochloride: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Drug Development

As a Senior Application Scientist specializing in synthetic peptide chemistry and small-molecule drug discovery, I frequently encounter the challenge of designing active pharmaceutical ingredients (APIs) that can survive...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in synthetic peptide chemistry and small-molecule drug discovery, I frequently encounter the challenge of designing active pharmaceutical ingredients (APIs) that can survive the harsh proteolytic environment of the human body. Natural amino acids are inherently vulnerable to enzymatic degradation. To bypass this, we rely on heavily engineered, non-natural amino acid building blocks.

One of the most versatile and structurally fascinating building blocks in our modern arsenal is Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride (CAS: 1423025-06-2). This technical whitepaper deconstructs the physicochemical properties, structural rationale, and synthetic workflows associated with this critical compound, providing a field-proven guide for researchers and drug development professionals.

Structural Rationale & Pharmacokinetic Advantage

Before deploying a building block in a synthetic route, we must understand the causality behind its structural design. Why do we use an oxan-4-yl ring, and why specifically the ethyl ester hydrochloride salt?

  • The Oxan-4-yl (Tetrahydropyran) Ring: In peptidomimetic design, substituting a standard aliphatic side chain (such as the isobutyl group in leucine) with an oxan-4-yl ring introduces profound steric hindrance directly adjacent to the alpha-carbon. This steric bulk physically blocks proteases (like DPP-IV or pepsin) from accessing and cleaving the adjacent amide bonds . Furthermore, unlike a purely hydrophobic cyclohexane ring, the ether oxygen within the oxan ring acts as a specific hydrogen-bond acceptor. This maintains the molecule's aqueous solubility and prevents the

    
     (lipophilicity) from becoming excessively high, which is a common failure point in late-stage drug candidates.
    
  • The Ethyl Ester Hydrochloride Salt: The parent acid—2-amino-2-(oxan-4-yl)acetic acid—is a zwitterion. Zwitterions exhibit notoriously poor solubility in the aprotic organic solvents (like DMF or DCM) required for standard amide coupling reactions. By masking the carboxylic acid as an ethyl ester, we drastically increase organic solubility. Simultaneously, formulating the primary amine as a hydrochloride salt prevents spontaneous dimerization, oxidation, and degradation, ensuring a long shelf-life and predictable stoichiometry during synthesis .

SAR_Logic Oxan Oxan-4-yl Ring (Tetrahydropyran) Steric Steric Hindrance Oxan->Steric Ether Ether Oxygen (H-Bond Acceptor) Oxan->Ether Ethyl Ethyl Ester Hydrochloride Protect Carboxyl Protection Ethyl->Protect Salt Amine Stabilization Ethyl->Salt Outcome1 Protease Resistance & Target Affinity Steric->Outcome1 Ether->Outcome1 Outcome2 Enhanced Coupling Efficiency Protect->Outcome2 Salt->Outcome2

Logical structure-activity relationship (SAR) of the oxan-4-yl and ethyl ester modifications.

Physicochemical Profiling

Accurate analytical profiling is the bedrock of reproducible chemistry. Below is the consolidated quantitative data for Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride, critical for calculating equivalents and predicting chromatographic behavior .

PropertySpecification / Value
IUPAC Name Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride
CAS Number 1423025-06-2
Molecular Formula

Molecular Weight 223.70 g/mol
Parent Acid CAS 811842-25-8 (L-isomer) / 53284-84-7 (Racemic)
Canonical SMILES CCOC(=O)C(N)C1CCOCC1.Cl
Physical Form White to off-white crystalline solid
Solubility Profile High in DMF, DMSO, MeOH, and Water; Low in Hexanes

Experimental Workflow: Synthesis & Self-Validation

When incorporating this building block into a larger API, researchers often need to synthesize the esterified salt from the commercially available parent acid. The following protocol is designed as a self-validating system , embedding in-process controls (IPCs) to guarantee that experimental causality translates to empirical success.

Protocol: Thionyl Chloride-Mediated Esterification

Objective: Convert the poorly soluble zwitterionic parent acid into a highly soluble, coupling-ready ester salt.

Mechanistic Causality: Thionyl chloride (


) reacts with ethanol to generate 

and ethyl chlorosulfite in situ. This highly reactive intermediate activates the carboxyl group of the oxan-4-ylglycine for nucleophilic attack by the bulk ethanol. The reaction is driven irreversibly toward the ester product via the expulsion of sulfur dioxide (

) gas.

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 g of 2-amino-2-(oxan-4-yl)acetic acid in 100 mL of anhydrous ethanol under an argon atmosphere.

    • Causality: Argon prevents ambient moisture from prematurely hydrolyzing the highly reactive chlorosulfite intermediate back into the unreactive carboxylic acid.

  • Activation: Cool the suspension to 0 °C using an ice bath. Dropwise, add 1.2 equivalents of

    
    .
    
    • Causality: The generation of ethyl chlorosulfite is violently exothermic. Maintaining 0 °C prevents the thermal degradation of the primary amine and safely controls the evolution of

      
       and 
      
      
      
      gases.
  • Reflux & Propagation: Gradually warm the mixture to room temperature, then heat to reflux (78 °C) for 4 hours.

    • Causality: Refluxing provides the kinetic energy required to drive the reaction to completion while continuously purging dissolved

      
       gas out of the system, pushing the Le Chatelier equilibrium entirely to the right.
      
  • Self-Validation (In-Process Control): Withdraw a 50 µL aliquot, evaporate under a gentle stream of

    
    , and reconstitute in 1 mL of 50:50 Water:Acetonitrile (0.1% Formic Acid). Analyze via LC-MS.
    
    • Pass Criteria: Complete disappearance of the parent acid peak (

      
       160.1 
      
      
      
      ) and dominance of the ethyl ester peak (
      
      
      188.1
      
      
      ).
    • Failure Protocol: If the acid peak persists at >5% relative abundance, the equilibrium stalled. Add an additional 0.1 eq

      
       and reflux for 1 more hour before re-testing.
      
  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting crude solid with cold diethyl ether to precipitate the product and wash away residual organic impurities. Filter and dry under high vacuum to yield the pure hydrochloride salt.

Workflow A Parent Acid (Oxan-4-ylglycine) B Esterification (SOCl2, EtOH) A->B C Ethyl 2-amino-2-(oxan-4-yl) acetate HCl B->C D Amide Coupling (HATU/DIPEA) C->D E Peptidomimetic API D->E

Workflow for incorporating ethyl 2-amino-2-(oxan-4-yl)acetate into peptidomimetic APIs.

Applications in Advanced Drug Development

The unique physicochemical profile of Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride has made it a highly sought-after moiety in several high-profile therapeutic areas:

  • Hepatitis C Virus (HCV) NS5A Inhibitors: The oxan-4-ylglycine motif is a critical structural determinant in several classes of highly potent HCV NS5A inhibitors. The cyclic ether provides the exact spatial geometry required to bind tightly within the viral protein's active site, disrupting viral replication while resisting hepatic degradation .

  • Bradykinin B2 Receptor Antagonists: In the development of sulfonamide-containing bradykinin antagonists (used for treating severe inflammation and hereditary angioedema), the tetrahydropyran ring replaces standard cycloalkyl groups. This subtle shift in the molecule's electrostatic surface potential significantly flattens the structure-activity relationship (SAR) binding affinity, leading to highly selective, sub-nanomolar receptor antagonism .

By utilizing the ethyl ester hydrochloride form of this amino acid, medicinal chemists can seamlessly integrate it into automated Solid-Phase Peptide Synthesis (SPPS) or solution-phase fragment condensation, ensuring high yields and minimal epimerization.

References

  • Fincham, C. I., et al. "Design and synthesis of novel sulfonamide-containing bradykinin hB(2) receptor antagonists. Synthesis and structure-relationships of α,α-tetrahydropyranylglycine." Bioorganic & Medicinal Chemistry, 2012. URL:[Link]

  • Lavoie, R., et al. "Hepatitis C virus inhibitors." United States Patent Application US20150203498A1, 2015.

Protocols & Analytical Methods

Method

Synthesis of Ethyl 2-amino-2-(oxan-4-YL)acetate: A Detailed Protocol for a Versatile Amino Acid Ester

Introduction Ethyl 2-amino-2-(oxan-4-YL)acetate is a non-proteinogenic amino acid ester of significant interest in medicinal chemistry and drug discovery. The incorporation of the tetrahydropyran (oxane) moiety can impar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-amino-2-(oxan-4-YL)acetate is a non-proteinogenic amino acid ester of significant interest in medicinal chemistry and drug discovery. The incorporation of the tetrahydropyran (oxane) moiety can impart favorable pharmacokinetic properties to lead compounds, such as improved solubility, metabolic stability, and reduced lipophilicity. This document provides a comprehensive, step-by-step protocol for the synthesis of this valuable building block, commencing from the readily available (tetrahydropyran-4-yl)methanol. The synthetic strategy is a robust three-stage process: the oxidation of the starting alcohol to the corresponding aldehyde, followed by a Strecker amino acid synthesis to form the α-aminonitrile intermediate, and concluding with hydrolysis and Fischer esterification to yield the final product.

Overall Synthetic Workflow

The synthesis is logically divided into three distinct stages, each with its own work-up and purification steps, ensuring a high purity of the final compound.

G cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Strecker Synthesis cluster_2 Stage 3: Hydrolysis & Esterification A (tetrahydropyran-4-yl)methanol B tetrahydropyran-4-carbaldehyde A->B Dess-Martin Periodinane (DMP) Dichloromethane (DCM) C 2-amino-2-(oxan-4-yl)acetonitrile B->C 1. NH4Cl, NaCN, H2O/MeOH 2. Work-up D 2-amino-2-(oxan-4-yl)acetic acid C->D Conc. HCl, Reflux E Ethyl 2-amino-2-(oxan-4-YL)acetate D->E Ethanol, H2SO4 (cat.), Reflux

Caption: Overall synthetic workflow for Ethyl 2-amino-2-(oxan-4-YL)acetate.

PART 1: Synthesis of Starting Material: tetrahydropyran-4-carbaldehyde

The initial step involves the mild oxidation of the primary alcohol, (tetrahydropyran-4-yl)methanol, to the corresponding aldehyde. The Dess-Martin periodinane (DMP) is selected as the oxidizing agent due to its high selectivity for primary alcohols, neutral pH reaction conditions, and operational simplicity, which collectively prevent over-oxidation to the carboxylic acid.[1][2]

Protocol 1: Dess-Martin Oxidation

Materials:

  • (tetrahydropyran-4-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diatomaceous earth (e.g., Celite®)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • To a solution of (tetrahydropyran-4-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 volumes) under an inert atmosphere, add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.[3]

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

  • Quench the reaction by the slow addition of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ solution. Stir until the solid dissolves and the two phases are clear.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude tetrahydropyran-4-carbaldehyde. The product is often of sufficient purity for the next step but can be further purified by column chromatography on silica gel if necessary.

PART 2: Strecker Synthesis of 2-amino-2-(oxan-4-yl)acetonitrile

This stage employs the classical Strecker synthesis, a three-component reaction between the aldehyde, ammonia (generated in situ from ammonium chloride), and a cyanide source (sodium cyanide) to form an α-aminonitrile intermediate.[4][5]

!!! EXTREME CAUTION REQUIRED !!! Sodium cyanide is a highly toxic substance.[6] All operations involving sodium cyanide must be performed in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[8] Have an emergency cyanide poisoning antidote kit available and ensure all personnel are trained in its use. Acidic conditions will generate highly toxic hydrogen cyanide (HCN) gas.[9] Therefore, avoid contact of cyanide-containing solutions with acids.

Protocol 2: α-Aminonitrile Formation

Materials:

  • tetrahydropyran-4-carbaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve ammonium chloride (1.5 eq.) in deionized water (approx. 5 volumes).

  • Add a solution of tetrahydropyran-4-carbaldehyde (1.0 eq.) in methanol (approx. 5 volumes) to the ammonium chloride solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • In a separate flask, carefully prepare a solution of sodium cyanide (1.1 eq.) in a minimal amount of cold deionized water.

  • Slowly add the cold sodium cyanide solution to the aldehyde/ammonium chloride mixture with vigorous stirring, maintaining the temperature between 0-5 °C.

  • Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, extract the reaction mixture three times with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The resulting crude 2-amino-2-(oxan-4-yl)acetonitrile can be used in the next step without further purification. However, if purification is desired, it can be attempted by column chromatography on silica gel treated with a small amount of triethylamine to prevent streaking and degradation.[10]

PART 3: Hydrolysis and Esterification

The final stage involves the hydrolysis of the α-aminonitrile to the corresponding α-amino acid under acidic conditions, followed by a Fischer esterification to yield the target ethyl ester.

Protocol 3: Hydrolysis of the α-Aminonitrile

Materials:

  • Crude 2-amino-2-(oxan-4-yl)acetonitrile

  • Concentrated hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To the crude 2-amino-2-(oxan-4-yl)acetonitrile, add an excess of concentrated hydrochloric acid (approx. 10-20 volumes).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the excess HCl and water. This will yield the crude 2-amino-2-(oxan-4-yl)acetic acid hydrochloride salt.

Protocol 4: Fischer Esterification

Materials:

  • Crude 2-amino-2-(oxan-4-yl)acetic acid hydrochloride

  • Anhydrous ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and drying tube

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend the crude 2-amino-2-(oxan-4-yl)acetic acid hydrochloride in anhydrous ethanol (approx. 20 volumes).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2 eq.) or thionyl chloride (1.2 eq.). The addition of an acid catalyst is crucial for the Fischer esterification.[11][12]

  • Remove the ice bath and heat the mixture to reflux for 4-8 hours, until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol.

  • Dilute the residue with ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-amino-2-(oxan-4-YL)acetate.

  • Purify the crude product by column chromatography on silica gel to obtain the final product as a pure compound.

Quantitative Data Summary

StageStarting MaterialReagentsMolar Ratio (vs. SM)SolventTemp. (°C)Time (h)Expected Yield (%)
1. Oxidation (tetrahydropyran-4-yl)methanolDess-Martin Periodinane1.2DCMRT2-485-95
2. Strecker tetrahydropyran-4-carbaldehydeNH₄Cl, NaCN1.5, 1.1H₂O/MeOH0-RT14-2070-85
3a. Hydrolysis 2-amino-2-(oxan-4-yl)acetonitrileConc. HClExcessNoneReflux4-680-90
3b. Esterification 2-amino-2-(oxan-4-yl)acetic acidEtOH, H₂SO₄Excess, 0.2EtOHReflux4-875-85

References

  • United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. United Chemical. [Link]

  • Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • Taekyung. Sodium Cyanide Safety Data Sheet. [Link]

  • New Jersey Department of Health. SODIUM CYANIDE HAZARD SUMMARY. [Link]

  • Sdfine. dess martin periodinane Safety Data Sheet. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]

  • Chemistry Learner. Strecker Synthesis: Definition, Example, and Mechanism. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Scribd. PCC Oxidation of Alcohols to Carbonyls. [Link]

  • University of Calgary. Ch27 : Strecker Synthesis of amino acids. [Link]

  • Synfacts. Classic Oxidation of Alcohols Using Pyridinium Chlorochromate. [Link]

  • Andrew Streitwieser, Clayton H. Heathcock. Strecker Synthesis. [Link]

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. [Link]

  • Harvard University. synthesis of dess-martin-periodinane. [Link]

  • Organic & Biomolecular Chemistry. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • BYJU'S. (2019, January 23). Fischer esterification reaction. BYJU'S. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Chemistry Steps. [Link]

  • University of California, Davis. Reactions of α-Amino Acids : Carboxylic Acid Esterification. [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Chemistry LibreTexts. [Link]

  • Organic Syntheses. Oxidation of Alcohols with Iodosobenzene Diacetate and Catalytic 2,2,6,6-Tetramethylpiperidin-1-yloxyl (TEMPO). [Link]

  • Medical University of Lublin. Reactions in organic chemistry I. Reactions of oxidation – based on the example of various organic compounds. [Link]

  • PMC. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. [Link]

  • International Multidisciplinary Journal for Research & Development. (2025, September 27). HYDROLYTIC PATHWAYS FOR THE SYNTHESIS OF Α-AMINO ACIDS FROM Α-AMINONITRILES. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydropyrans. [Link]

Sources

Application

Application of Ethyl 2-amino-2-(oxan-4-YL)acetate in spirocycle synthesis

Application Note: Synthesis of Complex Spirooxindole Scaffolds Using Ethyl 2-amino-2-(oxan-4-yl)acetate Executive Summary The transition from planar, sp²-hybridized molecules to complex, sp³-rich architectures is a defin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Complex Spirooxindole Scaffolds Using Ethyl 2-amino-2-(oxan-4-yl)acetate

Executive Summary The transition from planar, sp²-hybridized molecules to complex, sp³-rich architectures is a defining trend in modern drug discovery, designed to improve clinical success rates by enhancing target specificity and physicochemical properties. This application note details the strategic use of Ethyl 2-amino-2-(oxan-4-yl)acetate —a highly versatile unnatural amino acid derivative—in the synthesis of spiro[oxindole-3,2'-pyrrolidine] scaffolds via a multicomponent 1,3-dipolar cycloaddition.

Strategic Rationale: Escaping Flatland

Spirooxindoles have been identified as a privileged structural class, particularly for inhibiting protein-protein interactions such as the MDM2-p53 axis[1]. The selection of Ethyl 2-amino-2-(oxan-4-yl)acetate as a building block is driven by two critical causal factors:

  • The Oxan-4-yl Bioisostere : The oxan-4-yl (tetrahydropyran) group serves as a superior bioisostere for cyclohexyl or phenyl rings. It lowers the overall lipophilicity (logP) of the molecule while providing a hydrogen bond acceptor (the ether oxygen), which significantly improves aqueous solubility and pharmacokinetic profiles. Furthermore, its steric bulk dictates the facial selectivity during cycloaddition, driving the reaction toward a highly specific diastereomer.

  • Ester Retention vs. Decarboxylation : Traditional 1,3-dipolar cycloadditions using free α-amino acids (like proline or sarcosine) proceed via a decarboxylative route, losing the carboxylate moiety[2]. By utilizing an α-amino ester, the ester group is retained in the final pyrrolidine scaffold. This provides a critical synthetic handle for late-stage functionalization (e.g., reduction to an alcohol, or hydrolysis for amide coupling) without compromising the structural integrity of the spirocycle.

Mechanistic Framework: The Non-Decarboxylative Ylide Route

The synthesis relies on a one-pot, three-component reaction. The primary amine of Ethyl 2-amino-2-(oxan-4-yl)acetate condenses with the C3-carbonyl of an isatin derivative to form a ketimine (Schiff base). Under the influence of a Lewis acid catalyst (such as AgOAc) and a mild base, a 1,2-prototropic shift occurs. The alpha-proton is abstracted, generating a stabilized metallo-azomethine ylide (a 1,3-dipole)[3].

This reactive intermediate subsequently undergoes a highly stereoselective [3+2] cycloaddition with an electron-deficient dipolarophile (e.g., N-methylmaleimide or a chalcone). The resulting architecture is a complex spirooxindole featuring a fully substituted quaternary spiro center and multiple contiguous stereocenters[4].

Workflow A Ethyl 2-amino-2-(oxan-4-yl)acetate (Amino Ester) C Imine Intermediate (Schiff Base) A->C Condensation (-H2O) B Isatin Derivative (Ketone) B->C D Metallo-Azomethine Ylide (AgOAc Catalyzed) C->D AgOAc / Base Prototropic Shift F Spiro[oxindole-pyrrolidine] (Retained Ester Group) D->F [3+2] Cycloaddition E Dipolarophile (e.g., Maleimide) E->F

Workflow of the AgOAc-catalyzed 1,3-dipolar cycloaddition forming spirooxindoles.

Experimental Methodology: AgOAc-Catalyzed [3+2] Cycloaddition

The following protocol describes the synthesis of a model spirooxindole. It is designed as a self-validating system : the visual cues during the reaction and the selective crystallization process inherently verify the success and stereochemical purity of the product.

Reagents:

  • Ethyl 2-amino-2-(oxan-4-yl)acetate (1.0 mmol)

  • 6-Chloroisatin (1.0 mmol)

  • N-Methylmaleimide (1.1 mmol)

  • Silver acetate (AgOAc, 5 mol%)

  • Triethylamine (Et₃N, 10 mol%)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

Step-by-Step Procedure:

  • Imine Pre-formation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloroisatin (181 mg, 1.0 mmol) and THF (5 mL). Add Ethyl 2-amino-2-(oxan-4-yl)acetate (187 mg, 1.0 mmol). Stir at 25 °C for 30 minutes.

    • Expert Insight: Pre-forming the imine prevents the dipolarophile from prematurely reacting with the primary amine via aza-Michael addition. The color shift from bright orange to deep purple visually validates Schiff base formation.

  • Ylide Generation: Add AgOAc (8.3 mg, 0.05 mmol) and Et₃N (14 µL, 0.1 mmol) to the mixture.

    • Expert Insight: AgOAc coordinates to both the imine nitrogen and the ester carbonyl. This lowers the LUMO of the dipole and locks its geometry, enabling the prototropic shift at room temperature rather than requiring harsh thermal reflux[3].

  • Cycloaddition: Dissolve N-methylmaleimide (122 mg, 1.1 mmol) in THF (5 mL) and add it dropwise over 10 minutes. Stir at 25 °C for 8 hours.

    • Self-Validation: Monitor via TLC (1:1 EtOAc/Hexane). The complete disappearance of the purple imine spot and the emergence of a single UV-active spot (Rf ~0.4) confirms reaction completion.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Stereoselective Isolation: Dissolve the crude residue in a minimum volume of dichloromethane (~2 mL). Add hexanes dropwise until the solution becomes slightly turbid. Let stand at 4 °C overnight. Filter the resulting white precipitate.

    • Expert Insight: This crystallization exploits the differential solubility of the diastereomers, selectively precipitating the major endo isomer and bypassing the need for tedious silica gel chromatography[5].

Quantitative Optimization Data

The choice of solvent and catalyst profoundly impacts both the yield and the diastereomeric ratio (d.r.). Uncatalyzed thermal conditions often lead to retro-Mannich ring-opening or epimerization[6]. The data below demonstrates the superiority of Lewis acid catalysis.

Table 1: Optimization of Reaction Conditions

EntrySolventCatalyst / BaseTemp (°C)Time (h)Yield (%)d.r. (endo:exo)
1MeOHNone65 (Reflux)124580:20
2TolueneNone110 (Reflux)163075:25
3THFAgOAc (5 mol%) / Et₃N2588895:5
4DCMCu(OTf)₂ (5 mol%) / Et₃N25108292:8
5MeOHEt₃N (1.0 eq)6547885:15

Note: Yields refer to isolated yields of the major diastereomer after crystallization. Diastereomeric ratios were determined by ¹H NMR analysis of the crude mixture.

Biological Translation: Targeting the MDM2-p53 Axis

Spirooxindoles synthesized from oxan-4-yl precursors are highly potent inhibitors of the MDM2-p53 interaction. The rigid spirocyclic core perfectly mimics the Trp23 residue of the p53 alpha-helix, while the oxan-4-yl group and the retained ester moiety are precisely vectored to occupy the Leu26 and Phe19 sub-pockets of the MDM2 surface[1]. This disruption prevents the ubiquitination of p53, leading to its accumulation and the subsequent induction of apoptosis in tumor cells.

Pathway A Cellular Stress / DNA Damage B p53 Protein (Tumor Suppressor) A->B Activates C MDM2 Protein (E3 Ubiquitin Ligase) B->C Transcribes C->B Ubiquitinates & Degrades D Oxan-4-yl Spirooxindole (MDM2 Inhibitor) D->C Blocks p53 Binding Pocket E p53 Reactivation & Accumulation D->E Leads to F Apoptosis & Cell Cycle Arrest E->F Induces

Mechanism of action for spirooxindole-based MDM2 inhibitors reactivating the p53 pathway.

References

1.[1] Ramharter, J., et al. "Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction." Organic Process Research & Development, 2022. URL:[Link] 2.[2] Wang, Y., et al. "Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles." Molecules, 2023. URL:[Link] 3.[5] Ramharter, J., et al. "Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction." Organic Process Research & Development, 2022. URL:[Link] 4.[6] Ding, K., et al. "Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles." Journal of Medicinal Chemistry, 2014. URL:[Link] 5.[3] Zhang, X., et al. "Additive-assisted regioselective 1,3-dipolar cycloaddition of azomethine ylides with benzylideneacetone." Beilstein Journal of Organic Chemistry, 2014. URL:[Link] 6.[4] Rostami Miankooshki, F., et al. "1,3-Dipolar cycloaddition reactions of isatin-derived azomethine ylides for the synthesis of spirooxindole and indole-derived scaffolds: recent developments." Molecular Diversity, 2023. URL:[Link]

Sources

Method

Application Notes & Protocols: Efficient Peptide Coupling of Ethyl 2-amino-2-(oxan-4-YL)acetate

Prepared by: Senior Application Scientist, Peptide Synthesis Division Introduction: Harnessing the Potential of Conformationally Constrained Amino Acids The incorporation of non-natural amino acids (nnAAs) into peptide s...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Peptide Synthesis Division

Introduction: Harnessing the Potential of Conformationally Constrained Amino Acids

The incorporation of non-natural amino acids (nnAAs) into peptide sequences is a cornerstone of modern drug discovery and materials science.[1] These novel building blocks allow for the creation of peptidomimetics with enhanced metabolic stability, modulated biological activity, and unique conformational properties.[2] Ethyl 2-amino-2-(oxan-4-YL)acetate is one such nnAA, featuring a tetrahydropyran (oxane) ring directly attached to the α-carbon. This structural motif imparts significant conformational rigidity and steric bulk.

The oxane ring's influence is twofold: it can pre-organize the peptide backbone into specific secondary structures, potentially increasing binding affinity to biological targets, while its aliphatic, cyclic nature can enhance proteolytic resistance. However, these same properties present distinct challenges during chemical peptide synthesis.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of Ethyl 2-amino-2-(oxan-4-YL)acetate into peptide chains using solid-phase peptide synthesis (SPPS). We will delve into the mechanistic rationale behind protocol choices, provide detailed, field-proven experimental procedures, and offer troubleshooting advice for common challenges.

Core Challenges & Strategic Considerations

The primary obstacle in utilizing Ethyl 2-amino-2-(oxan-4-YL)acetate is the steric hindrance imposed by the bulky oxane side chain. This hindrance can significantly slow down the rate of amide bond formation, leading to incomplete reactions and the generation of deletion sequences.[3][4]

Key Considerations:

  • Steric Hindrance: The α,α-disubstituted nature of this amino acid derivative makes the amino group less accessible. Traditional coupling reagents like dicyclohexylcarbodiimide (DCC) are often inefficient for such hindered couplings.[4] Therefore, the use of high-efficiency uronium or phosphonium salt-based coupling reagents is critical for achieving high yields.[5][6]

  • Peptide Aggregation & Solubility: The hydrophobicity of the oxane ring can decrease the solubility of the growing peptide chain on the solid support, promoting inter- or intra-chain aggregation.[7] This is a common issue in SPPS that can prevent reagents from reaching the reactive N-terminus, halting synthesis.

  • Purification of the Final Peptide: The increased hydrophobicity conferred by the oxane moiety can make the final, cleaved peptide difficult to dissolve and purify via standard reverse-phase HPLC (RP-HPLC) protocols.[7][8] Strategic selection of solvents and chromatographic conditions is essential.

Recommended Coupling Reagents: Mechanism & Rationale

To overcome the challenge of steric hindrance, a coupling reagent must rapidly and efficiently activate the carboxylic acid group, generating a highly reactive intermediate that is susceptible to nucleophilic attack by the sterically encumbered amine.

Primary Recommendation: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is widely regarded as the gold standard for difficult couplings, including those involving sterically hindered amino acids.[5][9] Its superiority stems from the formation of a highly reactive O-acylisouronium intermediate that readily undergoes aminolysis.[10][11] The mechanism involves the deprotonation of the carboxylic acid by a non-nucleophilic base (typically DIPEA), followed by attack on the HATU reagent.[12]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (Incoming Amino Acid) RCOO R-COO⁻ (Carboxylate) RCOOH:e->RCOO:w Deprotonation DIPEA DIPEA (Base) ActiveEster O-Acylisouronium Ester (Highly Reactive) RCOO->ActiveEster Attack on HATU HATU HATU HATU->ActiveEster Attack on HATU Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral PeptideNH2 H₂N-Peptide-Resin PeptideNH2->ActiveEster Nucleophilic Attack PeptideBond R-CO-NH-Peptide-Resin (New Peptide Bond) Tetrahedral->PeptideBond Byproducts HOAt + Tetramethylurea Tetrahedral->Byproducts Collapse

Caption: HATU activation and coupling mechanism.

Alternative Recommendation: HBTU

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another highly efficient and widely used coupling reagent.[13] Its mechanism involves the formation of a HOBt (1-hydroxybenzotriazole) active ester, which is more stable than the O-acylisouronium intermediate from HATU but still highly reactive.[13][14] For most applications, HBTU provides excellent results, though HATU may offer a slight advantage in extremely challenging cases.[14]

Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following protocols are designed for a standard 0.1 mmol synthesis scale on a suitable resin, such as Rink Amide for C-terminal amides. All operations should be performed in a dedicated peptide synthesis vessel with agitation.

SPPS_Workflow Start Start: Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Couple next aa-Et (HATU or HBTU) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Kaiser Kaiser Test? Wash2->Kaiser Kaiser->Coupling Positive (Double Couple) Repeat Repeat Cycle for Next Amino Acid Kaiser->Repeat Negative Repeat->Deprotection Cleavage Final Cleavage & Purification Repeat->Cleavage Synthesis Complete

Sources

Application

Application Notes and Protocols: Recrystallization of Ethyl 2-amino-2-(oxan-4-YL)acetate Derivatives

Introduction Ethyl 2-amino-2-(oxan-4-YL)acetate and its derivatives are a pivotal class of heterocyclic compounds, frequently utilized as key building blocks in the synthesis of active pharmaceutical ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-amino-2-(oxan-4-YL)acetate and its derivatives are a pivotal class of heterocyclic compounds, frequently utilized as key building blocks in the synthesis of active pharmaceutical ingredients (APIs). The purity of these intermediates is paramount to the success of subsequent synthetic steps and the quality of the final drug substance. Recrystallization stands as a robust and scalable purification technique, capable of yielding materials with high crystalline and chemical purity.

This document provides a comprehensive guide to the recrystallization of ethyl 2-amino-2-(oxan-4-YL)acetate derivatives. It delves into the fundamental principles, offers detailed step-by-step protocols, and provides troubleshooting guidance based on extensive laboratory experience. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Foundational Principles of Recrystallization

Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then to allow the solution to cool slowly. As the temperature decreases, the solubility of the desired compound also decreases, leading to the formation of a crystalline lattice. Ideally, impurities remain dissolved in the solvent, or "mother liquor," and are subsequently removed by filtration.

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures.

  • Favorable solubility profile for impurities , meaning impurities are either highly soluble at all temperatures or sparingly soluble at all temperatures.[1][2]

  • A boiling point below the melting point of the compound to be purified. [1]

  • Inertness , meaning it does not react with the compound.

  • Volatility , allowing for easy removal from the purified crystals.

For ethyl 2-amino-2-(oxan-4-YL)acetate derivatives, which possess both polar (amino and ester groups) and non-polar (oxane ring) functionalities, a range of solvent systems from polar to non-polar, or mixtures thereof, may be effective.

Solvent Selection and Screening

A systematic approach to solvent screening is essential for identifying the optimal recrystallization conditions. This typically involves testing the solubility of a small amount of the crude material in a variety of solvents at both room temperature and at the solvent's boiling point.

Common Solvents for Screening:
  • Polar Protic: Water, Methanol, Ethanol, Isopropanol

  • Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile

  • Non-Polar: Hexane, Heptane, Toluene

Given the structure of ethyl 2-amino-2-(oxan-4-YL)acetate, which has a predicted LogP of -0.011, indicating a degree of polarity, solvent systems like ethanol/water, ethyl acetate/hexane, or single solvents such as ethanol or ethyl acetate are often good starting points.[3][4][5]

Data Presentation: Solvent Screening Results (Hypothetical)
Solvent SystemSolubility at Room Temp (20°C)Solubility at Boiling PointCrystal Formation on Cooling
EthanolSparingly SolubleVery SolubleGood, well-formed needles
Ethyl AcetateSparingly SolubleVery SolubleGood, rhombic plates
HexaneInsolubleSparingly SolublePoor, fine powder
WaterSolubleVery SolubleNo crystallization
Ethanol/Water (9:1)Slightly SolubleVery SolubleExcellent, large prisms
Ethyl Acetate/Hexane (1:2)Sparingly SolubleVery SolubleGood, small needles

Based on these hypothetical results, ethanol, ethyl acetate, and mixed solvent systems like ethanol/water and ethyl acetate/hexane show promise.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the recrystallization of ethyl 2-amino-2-(oxan-4-YL)acetate derivatives. Safety glasses, lab coats, and gloves should be worn at all times. All heating should be performed in a well-ventilated fume hood.

Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)

This method is ideal when a single solvent provides a significant difference in solubility between hot and cold conditions.

Step-by-Step Methodology:

  • Dissolution: Place the crude ethyl 2-amino-2-(oxan-4-YL)acetate derivative into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add a minimal amount of hot ethanol to the flask while stirring and heating on a hot plate. Continue adding hot ethanol portion-wise until the solid just dissolves.[1][6] It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.[2]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Visualization: Single-Solvent Recrystallization Workflow

G A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Completely Dissolved B->C D Hot Gravity Filtration (Optional) C->D Insoluble impurities present E Slow Cooling to Room Temperature C->E No insoluble impurities D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J

Caption: Workflow for single-solvent recrystallization.

Protocol 2: Mixed-Solvent Recrystallization (e.g., using Ethyl Acetate/Hexane)

This technique is employed when no single solvent is ideal. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent or "anti-solvent" (in which it is sparingly soluble) to induce precipitation.[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude ethyl 2-amino-2-(oxan-4-YL)acetate derivative in the minimum amount of hot ethyl acetate (the "good" solvent) in an Erlenmeyer flask with stirring.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane (the "poor" solvent) dropwise until the solution becomes persistently cloudy. This point of cloudiness is known as the saturation point.

  • Clarification: Add a few drops of hot ethyl acetate back into the solution until it becomes clear again.[3]

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature.

  • Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of ethyl acetate and hexane (in the same approximate ratio as the final recrystallization mixture).

  • Drying: Dry the purified crystals under vacuum.

Visualization: Mixed-Solvent Recrystallization Workflow

G A Dissolve in Minimum Hot 'Good' Solvent B Add 'Poor' Solvent Until Cloudy A->B C Add Drops of 'Good' Solvent to Clarify B->C D Slow Cooling to Room Temperature C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent Mixture F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: Workflow for mixed-solvent recrystallization.

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.[8]- The solution is supersaturated.[8]- Reduce the solvent volume by gentle heating or rotary evaporation and attempt to cool again.[8][9]- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[7]- Add a seed crystal of the pure compound.[7]
Oiling Out - The compound is precipitating at a temperature above its melting point.- High concentration of impurities.[9]- Reheat the solution to redissolve the oil, add a small amount of additional "good" solvent, and cool again slowly.[8][9]- Consider a preliminary purification step like a quick filtration through a silica plug.[7]
Low Recovery - Too much solvent was used initially.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.[7]- Cool the solution to a lower temperature (e.g., in a freezer) to maximize precipitation.[7]- Partially evaporate the mother liquor to recover a second crop of crystals, which may require re-purification.
Crystals are Colored - Colored impurities are co-precipitating.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[6] Use sparingly, as it can also adsorb the desired product.

Safety Precautions

  • Solvent Handling: Always handle organic solvents in a well-ventilated fume hood. Be aware of the flammability and toxicity of the solvents being used.

  • Heating: Use a hot plate with a stirrer or a heating mantle. Avoid using Bunsen burners with flammable organic solvents. Do not heat a closed system.

  • Vacuum Filtration: Ensure the filter flask is rated for vacuum and inspect for cracks before use.

Conclusion

The recrystallization methods detailed in this application note provide a robust framework for the purification of ethyl 2-amino-2-(oxan-4-YL)acetate derivatives. By systematically screening solvents and carefully controlling the crystallization process, researchers can consistently obtain high-purity materials essential for drug discovery and development. The key to successful recrystallization lies in a methodical approach, a thorough understanding of the underlying principles, and diligent troubleshooting.

References

  • BenchChem.
  • Sciencemadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product?.
  • University of York.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • Scribd.
  • Recrystalliz
  • Recrystalliz
  • ResearchGate.
  • Reddit.
  • Google Patents.
  • BenchChem.
  • Google Patents. Process for purifying long chain amino acids.
  • Recrystalliz
  • YouTube.
  • Reddit. How do I recrystallize this product?.
  • Fluorochem. Ethyl 2-amino-2-(oxan-4-yl)

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Method

Application Notes and Protocols: Ethyl 2-amino-2-(oxan-4-YL)acetate as a Versatile Building Block for Bioactive Compound Synthesis

Introduction: The Strategic Value of the Oxane Moiety in Medicinal Chemistry In the landscape of modern drug discovery, the design of small molecules with optimized physicochemical and pharmacokinetic properties is param...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Oxane Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the design of small molecules with optimized physicochemical and pharmacokinetic properties is paramount. Ethyl 2-amino-2-(oxan-4-YL)acetate emerges as a strategic building block for medicinal chemists, offering a unique combination of a versatile amino acid scaffold with a saturated heterocyclic oxane (tetrahydropyran) ring. The oxane motif is not merely a passive carrier; it is an increasingly utilized structural element to enhance drug-like properties. Its inclusion can improve aqueous solubility, reduce metabolic lability, and serve as a conformationally restricted, polar isostere for less desirable groups like gem-dimethyl or carbonyl functionalities.[1][2] The inductive electron-withdrawing effect of the oxetane ring, a smaller analog, is known to reduce the basicity of adjacent amines, a principle that can be extrapolated to the larger oxane ring to fine-tune pKa for optimal target engagement and cell permeability.[1]

This guide provides an in-depth exploration of Ethyl 2-amino-2-(oxan-4-YL)acetate as a key intermediate in the synthesis of bioactive compounds, with a particular focus on its application in constructing Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a significant class of therapeutics for type 2 diabetes mellitus.[3][4]

Core Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors, or "gliptins," are a cornerstone of modern diabetes management.[5] They function by preventing the degradation of incretin hormones, which in turn stimulates insulin secretion in a glucose-dependent manner.[6] A common structural feature of many potent DPP-4 inhibitors is a β-amino acid side chain that interacts with key residues in the S1 and S2 pockets of the enzyme active site.[5][7]

Ethyl 2-amino-2-(oxan-4-YL)acetate, an α-amino acid ester, serves as a valuable precursor to novel β-amino acid derivatives tailored for DPP-4 inhibition. The oxane ring can occupy hydrophobic pockets within the enzyme active site, potentially forming favorable interactions and contributing to the overall binding affinity and selectivity of the inhibitor. The synthesis generally involves two key transformations: amide bond formation with a heterocyclic core and, if required, homologation to the corresponding β-amino acid derivative.

Below is a generalized workflow for incorporating this building block into a potential DPP-4 inhibitor scaffold.

G cluster_0 Phase 1: Core Assembly cluster_1 Phase 2: Modification & Deprotection cluster_2 Phase 3: Final Salt Formation A Ethyl 2-amino-2- (oxan-4-YL)acetate C Amide Coupling (Peptide Coupling Reagents) A->C B Heterocyclic Carboxylic Acid (e.g., Triazolopiperazine derivative) B->C D α-Amino Amide Intermediate C->D E Optional: Ester Hydrolysis & Chain Homologation D->E (e.g., Arndt-Eistert) F Final Bioactive Compound (e.g., DPP-4 Inhibitor) D->F Direct Use E->F G Purification & Characterization F->G H Pharmaceutical Salt Formation (e.g., Phosphate salt) G->H

Caption: General workflow for synthesizing a bioactive compound using Ethyl 2-amino-2-(oxan-4-YL)acetate.

Experimental Protocols

The following protocols are designed to be robust and adaptable, providing a solid foundation for researchers. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: General Amide Coupling to a Heterocyclic Core

This protocol details the coupling of Ethyl 2-amino-2-(oxan-4-YL)acetate with a representative heterocyclic carboxylic acid, a common step in the synthesis of many active pharmaceutical ingredients.[7]

Rationale: The use of peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) provides a mild and efficient method for amide bond formation, minimizing racemization and side reactions.[8] Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve a wide range of organic compounds and its relative inertness.

Materials:

  • Ethyl 2-amino-2-(oxan-4-YL)acetate hydrochloride (1.0 eq)

  • Heterocyclic carboxylic acid (e.g., a derivative for a DPP-4 inhibitor) (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the heterocyclic carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM.

  • Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, suspend Ethyl 2-amino-2-(oxan-4-YL)acetate hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (2.5 eq) and stir until the solid dissolves to free the amine.

  • Transfer the free amine solution to the activated carboxylic acid solution dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by silica gel column chromatography to yield the desired amide.

Self-Validation: The purity and identity of the product should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity can be further assessed by HPLC.

Protocol 2: Reduction of the Ester to a Chiral Amino Alcohol

The conversion of the ethyl ester to a primary alcohol creates a new chiral building block, 2-amino-2-(oxan-4-yl)ethan-1-ol, which is valuable for synthesizing ligands and other bioactive molecules.

Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent capable of reducing esters to alcohols, although it often requires an activating agent or co-solvent like methanol.[9] For more robust reduction, Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄) can be used, but these require stricter anhydrous conditions. The amine group should be protected (e.g., as a Boc-carbamate) prior to reduction with strong hydrides to prevent side reactions. This protocol uses the milder NaBH₄.

Materials:

  • Ethyl 2-amino-2-(oxan-4-YL)acetate derivative from Protocol 1 (1.0 eq)

  • Sodium Borohydride (NaBH₄) (4.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH) as the solvent

  • Ammonium chloride (NH₄Cl) solution (saturated, aqueous)

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Dissolve the starting ester (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (4.0 eq) portion-wise over 30 minutes, controlling any effervescence.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.

  • Extract the aqueous residue multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amino alcohol.

  • Purify the product via column chromatography or recrystallization as appropriate.

Caption: Reaction scheme for the reduction of the amino ester to an amino alcohol.

Data Presentation: Performance and Properties

The successful application of a building block is measured by its performance in key reactions and the properties of the resulting compounds.

Table 1: Representative Reaction Outcomes

EntryReaction TypeStarting MaterialReagentsYield (%)Purity (%)
1Amide CouplingEthyl 2-amino-2-(oxan-4-YL)acetateTriazolopiperazine acid, HATU, DIPEA75-90>95
2Ester ReductionProduct from Entry 1NaBH₄, MeOH80-95>97

Yields and purities are typical and may vary based on the specific substrate and reaction scale.

Table 2: DPP-4 Inhibitory Activity of Selected Marketed Drugs for Context

CompoundTargetIC₅₀ (nM)Reference
SitagliptinDPP-418 - 22[4][7]
VildagliptinDPP-4~62[6]
SaxagliptinDPP-4~26[7]
NeogliptinDPP-416.8[6]

This table provides context for the potency levels targeted in the development of new DPP-4 inhibitors.

Conclusion and Future Outlook

Ethyl 2-amino-2-(oxan-4-YL)acetate is a highly valuable and versatile building block for the synthesis of complex bioactive molecules. Its utility is particularly evident in the construction of novel DPP-4 inhibitors, where the oxane moiety can be strategically employed to optimize the pharmacokinetic and pharmacodynamic profile of the final compound. The protocols provided herein offer a reliable starting point for chemists to incorporate this unique scaffold into their drug discovery programs. Future applications could extend to the synthesis of protease inhibitors, GPCR ligands, and other therapeutic agents where the introduction of a polar, conformationally constrained element is desirable.

References

  • Hansen, K., et al. (2017). First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin. Semantic Scholar. [Link]

  • Gund, V., et al. (2022). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. Molecules. [Link]

  • Asghar, M., et al. (2025). Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Shashikumar, N. D., et al. (2014). Highly efficient asymmetric synthesis of sitagliptin. Semantic Scholar. [Link]

  • Google Patents. (n.d.). EP2647624A1 - Intermediates of sitagliptin and preparation process thereof.
  • Krasavin, M. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. [Link]

  • Diva-Portal.org. (n.d.). Synthesis of bioactive compounds. Diva-Portal.org. [Link]

  • Foley, D., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters. [Link]

  • PubChemLite. (n.d.). Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride (C9H17NO3). PubChemLite. [Link]

  • Sharma, P., et al. (2020). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals. [Link]

  • OAText. (2020). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • Scott, P. J. H. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Beilstein Journals. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Gande, S., et al. (2018). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). ChemistrySelect. [Link]

  • Al-Obaidi, A., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in Ethyl 2-amino-2-(oxan-4-YL)acetate synthesis

Welcome to the Technical Support Center for Unnatural Amino Acid Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to scale the synthesis of sterically hind...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Unnatural Amino Acid Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to scale the synthesis of sterically hindered alpha-amino esters.

The synthesis of Ethyl 2-amino-2-(oxan-4-YL)acetate (also known as ethyl tetrahydropyran-4-ylglycinate) presents unique mechanistic bottlenecks. Because the oxan-4-yl (tetrahydropyran-4-yl) side chain is a bulky, secondary cyclic system, traditional amino acid synthesis routes often fail due to steric hindrance or competing elimination reactions.

Below is our in-depth troubleshooting guide, structured around the two most viable synthetic architectures: the Phase-Transfer Catalysis (PTC) Alkylation Route and the Strecker-Pinner Sequence .

SynthRoutes Start1 N-(Diphenylmethylene)glycine ethyl ester Rxn1 PTC Alkylation (+ 4-Iodotetrahydropyran) Start1->Rxn1 Start2 Tetrahydropyran-4- carboxaldehyde Rxn2 Strecker Reaction (NH4Cl, NaCN) Start2->Rxn2 Int1 Imine Intermediate Rxn1->Int1 Int2 alpha-Amino Nitrile Rxn2->Int2 Rxn1b Mild Acid Hydrolysis (Citric Acid) Int1->Rxn1b Rxn2b Pinner Esterification (HCl / EtOH) Int2->Rxn2b Product Ethyl 2-amino-2-(oxan-4-YL)acetate Rxn1b->Product Rxn2b->Product

Synthetic workflows for Ethyl 2-amino-2-(oxan-4-YL)acetate via PTC and Strecker routes.

Module 1: Phase-Transfer Catalysis (PTC) Alkylation Troubleshooting

The O'Donnell methodology—alkylating a glycine Schiff base under phase-transfer conditions—is a gold standard for unnatural amino acid synthesis [1]. However, applying this to secondary cyclic halides introduces severe yield penalties if the reaction causality is misunderstood.

Q: Why is the yield of my alkylation step stalling below 20% when reacting N-(diphenylmethylene)glycine ethyl ester with 4-bromotetrahydropyran?

The Causality: You are observing a kinetic competition between SN2 substitution and E2 elimination. The 4-pyranyl system is a secondary alkyl halide. When exposed to the strong liquid-liquid PTC bases typically used in the O'Donnell route (e.g., 50% aqueous NaOH), the highly basic hydroxide ions act on the beta-hydrogens of the pyran ring. Because SN2 attack is sterically hindered by the ring itself, E2 elimination outpaces substitution, converting your expensive starting material into volatile 3,6-dihydro-2H-pyran.

The Solution: You must alter the electronics of the leaving group and the nature of the base. Switching from a bromide to an iodide significantly increases the SN2 reaction rate due to iodine's superior polarizability. Concurrently, shifting from a Liquid-Liquid PTC (NaOH) to a Solid-Liquid PTC (using Cs2CO3) lowers the local basicity while maintaining enough strength to deprotonate the imine [2].

PTCMech Enolate Glycine Imine Enolate SN2 SN2 Pathway (Favored with I-) Enolate->SN2 E2 E2 Pathway (Favored with Br- / Strong Base) Enolate->E2 Halide 4-X-Tetrahydropyran (X = Br or I) Halide->SN2 Halide->E2 Prod Alkylated Imine (Target) SN2->Prod Byprod 3,6-Dihydro-2H-pyran (Elimination Byproduct) E2->Byprod

Competing SN2 and E2 pathways in the phase-transfer alkylation of secondary pyranyl halides.

Quantitative Impact of Halide & Base Selection
Alkylating AgentPTC Base SystemCatalystPrimary PathwayIsolated Yield (%)
4-Bromotetrahydropyran50% aq. NaOH (L-L PTC)TBABE2 Elimination< 15%
4-BromotetrahydropyranK2CO3 (S-L PTC)TBABMixed SN2 / E235 - 40%
4-IodotetrahydropyranK2CO3 (S-L PTC)TBAHSN2 Substitution75 - 82%
4-Iodotetrahydropyran Cs2CO3 (S-L PTC) TBAH SN2 Substitution > 85%
Self-Validating Protocol: Solid-Liquid PTC Alkylation & Hydrolysis
  • Enolate Formation: Suspend N-(diphenylmethylene)glycine ethyl ester (1.0 eq), 4-iodotetrahydropyran (1.2 eq), and tetrabutylammonium hydrogen sulfate (TBAH, 0.1 eq) in anhydrous acetonitrile. Add finely powdered anhydrous Cs2CO3 (2.0 eq).

    • Validation Check: The suspension will turn a distinct deep orange/red, confirming the generation of the active enolate.

  • Alkylation: Stir vigorously at 45°C for 18 hours.

    • Validation Check: Perform TLC (Hexanes/EtOAc 4:1). The UV-active starting imine (Rf ~0.6) must completely disappear, replaced by a new UV-active spot (Rf ~0.7). If the red color fades prematurely, moisture has quenched the enolate.

  • Mild Hydrolysis: Filter the inorganic salts. Concentrate the filtrate, then redissolve in THF. Add 1M aqueous citric acid (pH ~3) and stir at room temperature for 4 hours.

    • Validation Check: Citric acid selectively cleaves the imine without hydrolyzing the ethyl ester. TLC will show the appearance of benzophenone (Rf ~0.8).

  • Isolation: Extract the benzophenone byproduct with diethyl ether. Basify the aqueous layer to pH 9 with NaHCO3 and extract with dichloromethane to isolate the free Ethyl 2-amino-2-(oxan-4-YL)acetate.

Module 2: The Strecker-Pinner Sequence Troubleshooting

For laboratories avoiding phase-transfer catalysts, the Strecker synthesis starting from tetrahydropyran-4-carboxaldehyde is a robust alternative [3].

Q: I am using the Strecker route. The alpha-amino nitrile forms cleanly, but aqueous acidic hydrolysis yields a stubborn amide intermediate instead of the target ethyl ester. How do I drive this to completion?

The Causality: The oxan-4-yl group provides immense steric bulk immediately adjacent to the nitrile carbon. During aqueous hydrolysis, the initial hydration of the nitrile to the amide is fast. However, the subsequent breakdown of the tetrahedral intermediate to the carboxylic acid requires a specific trajectory of attack by water that is physically blocked by the pyran ring. Forcing the reaction with higher heat usually degrades the molecule into a hydantoin byproduct.

The Solution: Bypass aqueous hydrolysis entirely by employing the Pinner Reaction . By treating the nitrile with anhydrous hydrogen chloride gas in absolute ethanol, you force the formation of an imidate ester hydrochloride. This intermediate is highly electrophilic and, upon mild aqueous workup, collapses directly into the ethyl ester, completely circumventing the sterically hindered amide bottleneck.

Self-Validating Protocol: Anhydrous Pinner Esterification
  • HCl Saturation: Cool a round-bottom flask containing absolute ethanol (10 volumes) to 0°C. Bubble anhydrous HCl gas through the solvent until saturated.

    • Validation Check: Weigh the flask before and after bubbling. A mass increase corresponding to roughly 30% w/w HCl confirms saturation.

  • Imidate Formation: Dissolve the crude alpha-amino nitrile (1.0 eq) in a minimal amount of absolute ethanol and add it dropwise to the HCl/EtOH solution. Seal the flask and stir at 4°C for 48 hours.

    • Validation Check: A dense white precipitate (the imidate hydrochloride salt) will form in the flask, indicating successful conversion.

  • Esterification: Carefully add ice-cold water to the reaction mixture and stir for 2 hours at room temperature.

    • Validation Check: The white precipitate will rapidly dissolve as the imidate hydrolyzes to the ethyl ester. LC-MS of the crude mixture must show the[M+H]+ mass for the ethyl ester (m/z 188.1) with no trace of the amide (m/z 159.1).

Module 3: Downstream Handling & Storage

Q: After isolating the product, my free-based ethyl 2-amino-2-(oxan-4-YL)acetate degrades into a white, insoluble powder over a few days on the bench. What is happening?

The Causality: Alpha-amino esters are inherently prone to intermolecular condensation. The primary amine of one molecule attacks the ethyl ester of another, forming a linear dipeptide which rapidly cyclizes into a highly stable, insoluble diketopiperazine.

The Solution: Never store this compound as a free base. Immediately upon isolation, dissolve the product in diethyl ether and precipitate it by adding 2M HCl in diethyl ether. Store the resulting hydrochloride salt at -20°C under argon. Only perform the free-basing step (using saturated NaHCO3) immediately prior to your downstream coupling reactions.

References

  • O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978). The synthesis of amino acids by phase-transfer reactions. Tetrahedron Letters. URL: [Link]

  • Gagnot, G., et al. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry. URL:[Link]

Optimization

Technical Support Center: Ethyl 2-amino-2-(oxan-4-YL)acetate Reactions

Welcome to the technical support hub for Ethyl 2-amino-2-(oxan-4-YL)acetate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for Ethyl 2-amino-2-(oxan-4-YL)acetate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a non-proteinogenic α-amino acid ester, it presents unique opportunities and challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My peptide coupling reaction is sluggish and gives low yields. What are the primary causes?

A1: Incomplete coupling reactions involving Ethyl 2-amino-2-(oxan-4-YL)acetate often stem from a combination of factors related to its structure and the reaction conditions.

  • Steric Hindrance: The bulky oxane (tetrahydropyran) ring adjacent to the α-carbon can sterically impede the approach of an activated carboxylic acid, slowing down the rate of amide bond formation compared to less hindered amino esters.

  • Sub-optimal Activation: The choice and efficiency of the carboxylic acid activating agent are critical. Inefficient activation will naturally lead to poor conversion.

  • Catalyst Inefficiency: In certain coupling protocols, catalysts like 4-Dimethylaminopyridine (DMAP) are used. If the catalyst is degraded or used in insufficient quantities, the reaction will be slow.

  • Equilibrium Limitations: Amide bond formation is a reversible reaction. The accumulation of byproducts can inhibit the forward reaction.[1]

Q2: I'm observing significant epimerization in my product. How can I maintain stereochemical integrity?

A2: The loss of stereochemical purity, or racemization, is a critical and common side reaction for α-amino acids, especially during the activation step of peptide coupling.[2][3] The α-proton of the activated amino acid ester is susceptible to abstraction by a base, leading to a planar enolate intermediate that can be protonated from either face, resulting in a racemic mixture.

Key factors influencing racemization include:

  • Base Strength and Stoichiometry: Strong, non-hindered bases like triethylamine (TEA) can readily abstract the α-proton.[2] Using bulkier, weaker bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is often preferred.

  • Activation Method: The formation of certain activated intermediates, such as oxazolones, significantly increases the acidity of the α-proton, accelerating racemization.[2][3]

  • Temperature and Reaction Time: Higher temperatures and prolonged reaction times provide more opportunity for epimerization to occur.

Q3: What are the most common high molecular weight byproducts I should be aware of?

A3: The appearance of higher molecular weight species typically points to dimerization or oligomerization.

  • Diketopiperazine Formation: This is the most common dimer. It occurs via the intermolecular condensation of two molecules of the amino acid. This process is often preceded by the hydrolysis of the ethyl ester to the free carboxylic acid, which can then couple with a second molecule of the amino ester, followed by an intramolecular cyclization.

  • Pyrazine Formation: While less common under standard coupling conditions, the dimerization of related α-amino aldehydes to form pyrazines is a known reaction pathway that can occur under certain oxidative or thermal conditions.[4][5]

  • Polymerization: Under harsh conditions, such as high heat or in the presence of certain initiators, amino esters can undergo polymerization.[6]

Troubleshooting Guide: Common Side Products & Mitigation Strategies

This section provides a systematic approach to identifying and resolving issues related to side product formation.

Issue 1: Racemization and Loss of Optical Purity

The most critical side reaction is the loss of the desired stereochemistry at the α-carbon.

Causality: During peptide coupling, the carboxylic acid partner is activated. However, the α-amino ester itself can be deprotonated at the α-carbon, especially when a base is present. This forms a planar achiral enolate, which upon re-protonation, can yield a mixture of enantiomers or diastereomers.[7][8][9]

  • Base Selection: Substitute triethylamine (TEA) with a bulkier, less nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Use the minimum necessary amount, typically 1.1-1.5 equivalents.

  • Coupling Additives: Employ coupling reagents that are known to suppress racemization. The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to carbodiimide-mediated couplings (e.g., DCC, EDC) is highly effective.[2] These additives react with the activated acid to form an active ester that is less prone to promoting racemization.

  • Temperature Control: Perform the coupling reaction at a reduced temperature. Start the activation at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating unless absolutely necessary.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.

Racemization_Pathway Start Ethyl 2-amino-2-(R)-(oxan-4-YL)acetate Enolate Planar Achiral Enolate Start->Enolate Product_R (R)-Product Enolate->Product_R + H⁺ (re-face attack) Product_S (S)-Product Enolate->Product_S + H⁺ (si-face attack)

Caption: Racemization mechanism via a planar enolate intermediate.

Issue 2: Dimerization and Diketopiperazine Formation

The formation of cyclic dipeptides (diketopiperazines) is a common issue, especially during steps like N-deprotection or prolonged heating.

Causality: This side reaction is driven by the thermodynamic stability of the six-membered diketopiperazine ring. It can occur through the head-to-tail cyclization of a dipeptide intermediate or, more commonly, through the direct dimerization of the amino ester. High concentrations and elevated temperatures significantly favor this pathway.

  • Control Concentration: Run reactions at a higher dilution (e.g., <0.1 M) to favor intramolecular reactions (if desired) or intermolecular coupling with the desired partner over self-condensation.

  • Amine Protection: If the reaction sequence allows, ensure the amine is protected (e.g., with Boc or Cbz groups) until the final desired coupling step. This physically prevents the amine from acting as a nucleophile.

  • Temperature Management: Avoid excessive heating. If heating is required to drive a reaction, use the lowest effective temperature and minimize the reaction time.

  • Immediate Use: If an N-deprotection step is performed, use the resulting free amine in the subsequent coupling reaction as quickly as possible to minimize its time in solution where it can dimerize.

Dimerization_Pathway AminoEster1 Molecule 1: Ethyl 2-amino-2-(oxan-4-YL)acetate Dipeptide Linear Dipeptide Intermediate AminoEster1->Dipeptide Intermolecular Coupling AminoEster2 Molecule 2: Ethyl 2-amino-2-(oxan-4-YL)acetate AminoEster2->Dipeptide Diketopiperazine Diketopiperazine (Cyclic Dimer) Dipeptide->Diketopiperazine Intramolecular Cyclization (- EtOH)

Caption: Formation of a diketopiperazine dimer.

Issue 3: Unintended Ester Hydrolysis

The presence of the corresponding carboxylic acid can complicate purification and lead to unwanted side reactions.

Causality: The ethyl ester is susceptible to hydrolysis under both acidic and basic aqueous conditions, particularly during reaction workup.[10] Water present in the reaction mixture or introduced during extraction can lead to saponification.

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use, especially if the reaction is sensitive to water. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).

  • Neutral Workup: During the aqueous workup, avoid harsh acidic or basic washes if possible. If a basic wash is necessary (e.g., with saturated sodium bicarbonate), perform it quickly and at a low temperature (0-5 °C) to minimize the rate of hydrolysis.

  • pH Control: Maintain the pH of aqueous layers between 6 and 8 during extraction and washing steps.

  • Solvent Choice: Use aprotic solvents for the reaction to avoid sources of protons that can participate in hydrolysis.

Summary Table of Common Side Products

Side ProductCommon CausePrevention & Mitigation Strategies
Epimers/Racemate Abstraction of α-proton by base, especially after activation.Use bulky, non-nucleophilic bases (DIPEA); add racemization suppressants (HOBt, Oxyma); maintain low temperatures (0 °C to RT).[2][7]
Diketopiperazine Intermolecular condensation of two amino ester molecules.Work at high dilution (<0.1 M); keep amine protected until needed; avoid prolonged heating.
Carboxylic Acid Hydrolysis of the ethyl ester during reaction or workup.Use anhydrous solvents; perform neutral aqueous workups; avoid strong acids/bases during extraction.
Polymeric Materials High concentration, heat, or presence of radical initiators.Control stoichiometry; avoid excessive heat; ensure starting materials are pure.[6]

Troubleshooting Workflow

Troubleshooting_Flowchart Start Problem Observed in Reaction LowYield Low Yield / Incomplete Reaction Start->LowYield ImpureProduct Impure Product / Multiple Spots Start->ImpureProduct Cause_Sterics Cause: Steric Hindrance LowYield->Cause_Sterics Cause_Conditions Cause: Sub-optimal Conditions LowYield->Cause_Conditions Cause_Racemization Cause: Racemization ImpureProduct->Cause_Racemization Cause_Dimer Cause: Dimerization ImpureProduct->Cause_Dimer Cause_Hydrolysis Cause: Ester Hydrolysis ImpureProduct->Cause_Hydrolysis Sol_Reagents Solution: Use More Active Coupling Reagents Cause_Sterics->Sol_Reagents Sol_TimeTemp Solution: Increase Time/Temp, Change Solvent Cause_Conditions->Sol_TimeTemp Sol_Racemization Solution: See Protocol 1 Cause_Racemization->Sol_Racemization Sol_Dimer Solution: See Protocol 2 Cause_Dimer->Sol_Dimer Sol_Hydrolysis Solution: See Protocol 3 Cause_Hydrolysis->Sol_Hydrolysis

Caption: A decision tree for troubleshooting common reaction issues.

References

  • Liardon, R., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. [Link]

  • Clark, J. H., et al. (1986). Process for the racemization of an alpha-amino acid.
  • Gruber, C. C., & Steglich, W. (2008). Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. Chemistry – A European Journal, 14(3), 948-954. [Link]

  • Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(6), 1933-1943. [Link]

  • Bodanszky, M. (1993). 7.4 Racemization Assays. In Peptide Chemistry: A Practical Textbook (pp. 117-128). Springer-Verlag. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(19), 3791-3794. [Link]

  • Choi, S. S., et al. (2001). Dimerization reactions of amino acids by pyrolysis. Journal of Analytical and Applied Pyrolysis, 58-59, 291-303. [Link]

  • Castro, E. A., et al. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Journal of Physical Organic Chemistry, 15(10), 645-650. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields of Ethyl 2-amino-2-(oxan-4-yl)acetate

Welcome to the Technical Support Center. As an unnatural amino acid derivative, Ethyl 2-amino-2-(oxan-4-yl)acetate (CAS: 646055-93-8)[1] is a critical building block for peptidomimetics and small-molecule drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an unnatural amino acid derivative, Ethyl 2-amino-2-(oxan-4-yl)acetate (CAS: 646055-93-8)[1] is a critical building block for peptidomimetics and small-molecule drug discovery. However, synthesizing this sterically hindered, amphiphilic molecule often results in poor yields.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind reaction failures and offering self-validating protocols to ensure experimental success.

Diagnostic Logic & Workflow

Before altering your chemical equivalents, you must identify where the yield is being lost. The following decision tree outlines the diagnostic logic for isolating the root cause of a low yield.

TroubleshootingTree Start Low Yield of Ethyl 2-amino- 2-(oxan-4-yl)acetate CheckLCMS Check LC-MS of Crude Mixture Start->CheckLCMS Unreacted High Starting Material CheckLCMS->Unreacted Incomplete Rxn SideProd High Side Products CheckLCMS->SideProd Degradation/Over-rxn Missing Product Missing (Good Conversion) CheckLCMS->Missing Lost in Workup Imine Force Imine Formation (Ti(OiPr)4 or Dean-Stark) Unreacted->Imine Hydrolysis Check for Ester Hydrolysis (Free Acid) SideProd->Hydrolysis AqPhase Adjust Aq. pH to 8.5 Extract with DCM/IPA Missing->AqPhase

Diagnostic logic tree for troubleshooting low yields of Ethyl 2-amino-2-(oxan-4-yl)acetate.

Comparative Analysis of Synthesis Routes

Different synthetic routes present distinct failure modes. Compare your current methodology against the expected parameters below to determine if your baseline yield is within the standard deviation for the route.

Synthesis RouteTypical YieldPrimary Failure ModeCritical Optimization Parameter
Reductive Amination (from

-keto ester)
40–60%Incomplete imine formation; over-reduction to

-hydroxy ester.
Use of Lewis acid additives (e.g.,

) to drive imine formation.
Modified Strecker (from oxan-4-carbaldehyde)50–70%Ester hydrolysis during the Pinner reaction / nitrile alcoholysis.Strict anhydrous conditions during HCl/EtOH esterification.
Nitro-Ester Reduction (H

/ Raney Ni)
70–85%Catalyst poisoning; ring-opening side reactions.Controlled H

pressure and slightly acidic media.

Troubleshooting FAQs

Q1: My reductive amination of ethyl 2-oxo-2-(oxan-4-yl)acetate stalls at 30% conversion. How do I drive it to completion?

Causality: The oxan-4-yl (tetrahydropyran-4-yl) ring is a bulky secondary aliphatic group adjacent to the


-carbonyl. This steric hindrance severely retards the initial nucleophilic attack by ammonia or ammonium acetate to form the intermediate imine. If the reducing agent (e.g., 

) is added concurrently with the amine source, it will prematurely reduce the unreacted ketone starting material into ethyl 2-hydroxy-2-(oxan-4-yl)acetate, permanently capping your yield[2]. Solution: Implement a two-step "pre-formation" protocol. Stir the

-keto ester with a large excess of

and a Lewis acid dehydrating agent, such as Titanium(IV) isopropoxide (

), for 12–24 hours before adding the reducing agent[3]. This forces the equilibrium toward the imine.
Q2: I am using the Strecker route, but my final LC-MS shows a massive M-28 peak (loss of ethyl). What happened?

Causality: The Strecker synthesis generates an


-amino nitrile, which must be hydrolyzed to the carboxylic acid and subsequently esterified to the ethyl ester[4]. Researchers often attempt a one-pot Pinner-type reaction using HCl in ethanol. However, if there is residual water in the system, the intermediate imidate hydrolyzes to the free carboxylic acid (2-amino-2-(oxan-4-yl)acetic acid)[5] rather than the ethyl ester.
Solution:  Ensure absolute anhydrous conditions during the esterification step. Use thionyl chloride (

) or acetyl chloride in absolute ethanol to generate anhydrous HCl in situ.
Q3: The reaction conversion is >90% by LC-MS, but my isolated yield after aqueous workup is <20%. Where is the product?

Causality: Ethyl 2-amino-2-(oxan-4-yl)acetate contains a basic primary amine and a moderately polar oxane ring. During acidic or even neutral aqueous workup, the amine is protonated and becomes highly water-soluble. Conversely, if the pH is raised too high (>11) to free-base the amine, the ethyl ester is susceptible to base-catalyzed saponification. Solution: Carefully adjust the aqueous phase to pH 8.5 using saturated aqueous


. Extract multiple times using a mixed solvent system of 10% Isopropanol (IPA) in Dichloromethane (DCM)[6]. The IPA disrupts hydrogen bonding between the amine and water, significantly enhancing the partition coefficient into the organic phase[7].

Self-Validating Experimental Protocols

Protocol A: Optimized Reductive Amination Workflow

This protocol utilizes a self-validating checkpoint to prevent premature reduction.

  • Imine Formation: In an oven-dried flask under

    
    , dissolve ethyl 2-oxo-2-(oxan-4-yl)acetate (1.0 eq) in anhydrous ethanol (0.5 M). Add ammonium acetate (10.0 eq) and 
    
    
    
    (2.0 eq)[3]. Stir at room temperature for 12 hours.
  • Validation Checkpoint: Withdraw a 50 µL aliquot, quench with 100 µL of dry methanol, and analyze via LC-MS. Do not proceed to step 3 until the intermediate imine mass

    
     is >90% relative to the starting ketone.
    
  • Reduction: Cool the reaction to 0 °C. Portion-wise, add

    
     (1.5 eq)[2]. Stir for 4 hours, allowing the reaction to warm to room temperature.
    
  • Quench: Quench the reaction by slowly adding 2M aqueous

    
     to precipitate titanium salts as 
    
    
    
    . Filter the resulting slurry through a pad of Celite and wash with ethyl acetate.
Protocol B: Workup and Isolation of Basic Amino Esters

This protocol ensures maximum recovery of the amphiphilic product.

  • pH Adjustment: Transfer the filtered reaction mixture (from Protocol A) to a separatory funnel. Add saturated aqueous

    
     dropwise until the aqueous layer reaches exactly pH 8.5 (verify with a calibrated pH meter).
    
  • Extraction: Extract the aqueous layer three times with a solvent mixture of 90% DCM / 10% IPA (v/v)[6].

  • Validation Checkpoint: Spot both the combined organic layers and the residual aqueous layer on a silica TLC plate. Stain with Ninhydrin and heat. A purple spot in the aqueous lane indicates incomplete extraction; if present, perform one additional extraction with 80% DCM / 20% IPA.

  • Drying & Concentration: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure (bath temperature <35 °C to prevent thermal degradation of the ester).
    

References

  • Scaleable Catalytic Asymmetric Strecker Syntheses of Unn

    
    -Amino Acids 
    Source: Nature (2009)
    URL:[Link]
    
  • An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride Source: The Journal of Organic Chemistry (1990) URL:[Link]

  • Current Methodologies for Drugs of Abuse Urine Testing & Polar Amine Extraction Source: Biotage ISOLUTE® SLE+ User Guide (2016) URL:[Link]

Sources

Optimization

Optimization of reaction conditions for coupling with Ethyl 2-amino-2-(oxan-4-YL)acetate

An In-Depth Technical Guide to Optimizing Amide Coupling Reactions with Ethyl 2-amino-2-(oxan-4-YL)acetate. Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Optimizing Amide Coupling Reactions with Ethyl 2-amino-2-(oxan-4-YL)acetate.

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing amide coupling reactions with the sterically hindered amino ester, Ethyl 2-amino-2-(oxan-4-YL)acetate. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, enabling you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using Ethyl 2-amino-2-(oxan-4-YL)acetate in a coupling reaction?

The principal challenge arises from the structure of the amine itself. The oxane ring is a bulky, non-planar substituent directly attached to the alpha-carbon, which creates significant steric hindrance around the amine nucleophile.[1] This steric bulk can slow down the rate of the desired amide bond formation, potentially allowing side reactions to become more competitive and leading to lower yields.[1][2] Therefore, the choice of coupling reagent and reaction conditions is critical to overcome this hindrance.

Q2: Which class of coupling reagents is most effective for this type of sterically hindered amine?

For sterically demanding couplings, phosphonium and uronium/aminium salt-based reagents are generally superior to carbodiimides.[3][4]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are often the reagents of choice for hindered couplings.[5][6] They form highly reactive OBt or OAt esters with the carboxylic acid, which are less susceptible to side reactions and do not require an excess of the amine component.[6][7] The byproduct, a phosphine oxide, is also typically non-carcinogenic, making it a safer alternative to older reagents like BOP.[5]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These reagents are also highly efficient and react rapidly, which is beneficial for driving hindered reactions to completion.[4][6][8] HATU, which forms a highly reactive OAt-ester intermediate, is particularly effective.[6][9] However, a key drawback is the potential for a side reaction where the uronium salt reacts directly with the amine to form a guanidinium byproduct, which terminates the reaction.[6][10] This can be minimized by pre-activating the carboxylic acid before adding the amine.[10]

  • Carbodiimides (e.g., EDC, DIC): While cost-effective, carbodiimides are generally less suitable for sterically hindered substrates.[2][4] The O-acylisourea intermediate is prone to rearranging into an unreactive N-acylurea byproduct, a side reaction that becomes more significant when the nucleophilic attack by the hindered amine is slow.[3][11] If a carbodiimide must be used, it is essential to include an additive like HOBt or, preferably, Oxyma Pure to form a more stable active ester and suppress racemization.[3][11]

Q3: How do I select the appropriate solvent for my coupling reaction?

The solvent plays a crucial role in solubilizing reactants and influencing reaction rates.

  • N,N-Dimethylformamide (DMF): This is the most common and versatile solvent for amide coupling due to its high polarity and ability to dissolve most starting materials and reagents.[12]

  • Dichloromethane (DCM): A less polar option, DCM can be advantageous in minimizing certain side reactions.[13]

  • Acetonitrile (MeCN): Another common choice that can be effective.[2]

  • Green Solvents: For more environmentally friendly processes, solvents like 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate are being explored, though solubility of all components must be verified.[12][14]

For difficult couplings, consider using a solvent mixture. For instance, adding DMSO or NMP can help disrupt aggregation and improve solubility.[15][16]

Q4: What is the role of the base, and which one should I use?

A non-nucleophilic organic base is required when using phosphonium or uronium reagents. Its primary roles are to deprotonate the carboxylic acid, forming the carboxylate needed for activation, and to neutralize the acidic byproduct (e.g., HOBt or HOAt) released during the reaction.[5][17]

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is the most frequently used base due to its strong basicity and steric bulk, which prevents it from acting as a nucleophile.[3]

  • N-Methylmorpholine (NMM): A slightly weaker base than DIPEA, NMM can sometimes be beneficial in reducing the risk of base-catalyzed racemization.[3]

  • 2,4,6-Collidine: A highly hindered and weaker base, recommended for reactions where racemization is a significant concern.[3]

For phosphonium reagents like PyBOP, at least two equivalents of base are typically required: one for the carboxylic acid and one to neutralize the released HOBt.[17]

Troubleshooting Guide

Problem: I am observing very low to no yield of my desired amide product.

This is a common issue, especially with a hindered amine. Here is a systematic approach to troubleshooting.

G start Low / No Yield Observed reagents 1. Verify Reagent Quality - Are reagents fresh and anhydrous? - Has the coupling reagent degraded? start->reagents stoich 2. Check Stoichiometry - Is the amine (1.0 eq) limiting? - Use slight excess of acid (1.1-1.2 eq) and coupling reagent (1.1-1.2 eq). reagents->stoich Reagents OK preactivate 3. Implement Pre-activation - Mix Acid + Reagent + Base for 5-15 min. - Add Amine solution last. stoich->preactivate Stoichiometry Correct conditions 4. Optimize Reaction Conditions - Increase temperature (40-60 °C)? - Increase concentration (0.1-0.5 M)? preactivate->conditions Still Low Yield reagent_class 5. Change Coupling Reagent - Carbodiimide -> Phosphonium/Uronium? - HBTU -> HATU or PyAOP? conditions->reagent_class Still Low Yield success Yield Improved reagent_class->success Problem Solved

Sources

Troubleshooting

Preventing byproduct formation in Ethyl 2-amino-2-(oxan-4-YL)acetate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and byproduct pathways encountered during the synthesis of Ethyl 2-amino-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and byproduct pathways encountered during the synthesis of Ethyl 2-amino-2-(oxan-4-yl)acetate (also known as ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate).

This unnatural amino acid derivative is typically synthesized via a highly scalable two-step sequence: a Knoevenagel condensation of tetrahydro-4H-pyran-4-one with ethyl nitroacetate, followed by the catalytic hydrogenation of the resulting nitroalkene intermediate[1]. While robust, this route is highly susceptible to dimerization and incomplete reduction if the reaction microenvironment is not strictly controlled.

Below, you will find the mechanistic workflow, self-validating protocols, and a troubleshooting FAQ designed to ensure high-fidelity synthesis.

Mechanistic Workflow & Byproduct Branching

SynthesisPathway SM Tetrahydro-4H-pyran-4-one + Ethyl nitroacetate Condensation Step 1: Knoevenagel Condensation (Piperidine, AcOH, Toluene, Δ) SM->Condensation Intermediate Ethyl 3,6-dihydro-2H-pyran-4-yl (nitro)acetate Condensation->Intermediate -H2O (Dean-Stark) AldolByproduct Aldol Self-Condensation Byproducts Condensation->AldolByproduct Excess Base / Prolonged Heat Hydrogenation Step 2: Catalytic Hydrogenation (H2, Raney Ni, EtOH, HCl) Intermediate->Hydrogenation Target Ethyl 2-amino-2-(oxan-4-yl)acetate (Target Product) Hydrogenation->Target Complete Reduction (Acidic Media) DimerByproduct Secondary Amine Dimer (Nucleophilic Attack) Hydrogenation->DimerByproduct Neutral Media (Imine + Amine Rxn) HydroxylByproduct Hydroxylamine Intermediate (Incomplete Reduction) Hydrogenation->HydroxylByproduct Low H2 Pressure / Catalyst Poisoning

Mechanistic workflow of Ethyl 2-amino-2-(oxan-4-yl)acetate synthesis and byproduct branching.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Ethyl 3,6-dihydro-2H-pyran-4-yl(nitro)acetate[1]
  • Setup: Charge a reaction vessel equipped with a Dean-Stark trap with tetrahydro-4H-pyran-4-one (1.0 eq) and ethyl nitroacetate (1.05 eq) in toluene (0.5 M).

  • Catalysis: Add catalytic piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

    • Causality: The weak acid/base pair forms a transient iminium intermediate with the ketone, dramatically accelerating the nucleophilic attack of the nitronate (pKa ~5.7)[2] while buffering the system against base-catalyzed ester hydrolysis[3].

  • Reflux: Heat the mixture to reflux (approx. 110 °C). Monitor the azeotropic removal of water.

    • Self-Validation: The reaction is deemed complete when the theoretical volume of water (1.0 eq) is collected in the trap and water evolution definitively ceases (typically 12–16 hours).

  • Workup: Cool to room temperature. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Catalytic Hydrogenation to Target Amino Ester[1]
  • Preparation: Dissolve the crude intermediate in absolute ethanol (0.2 M) within a high-pressure hydrogenation reactor.

  • Acidification (Critical Step): Add 1.1 eq of concentrated aqueous HCl to the solution.

    • Causality: Acidification protonates the newly formed primary amine product, rendering it non-nucleophilic. This prevents it from attacking the transient imine intermediate, completely shutting down the dimerization byproduct pathway.

  • Reduction: Carefully add Raney Nickel catalyst (~10% w/w) under an inert atmosphere. Pressurize the reactor with H₂ gas to 50 psi and agitate at 25–30 °C.

    • Self-Validation: Monitor hydrogen uptake. The reaction requires exactly 4 equivalents of H₂ (1 eq for the alkene, 3 eq for the nitro group). Cessation of pressure drop validates complete reduction.

  • Isolation: Vent the H₂, purge with N₂, and filter the mixture through a pad of Celite (Caution: Raney Ni is pyrophoric). Concentrate the filtrate <35 °C to isolate the product as a stable hydrochloride salt.

Troubleshooting FAQs

Q1: Why am I seeing a massive LC-MS peak corresponding to a secondary amine dimer (~m/z 355) during hydrogenation? A1: This is the most common pitfall in nitroalkene reductions. The reduction proceeds stepwise: the nitro group reduces to a nitroso, then to a hydroxylamine, and finally to an imine before becoming a primary amine. If the reaction is run in neutral media, the newly formed primary amine (your target product) acts as a nucleophile and attacks the highly electrophilic transient imine, forming a secondary amine dimer. Solution: Always conduct the hydrogenation in acidic media (e.g., 1.1 eq HCl in EtOH) to protonate the primary amine immediately upon formation.

Q2: My Knoevenagel condensation stalls at 60% conversion, and I see aldol self-condensation byproducts. How do I push it to completion? A2: The Knoevenagel condensation is an equilibrium process. If water is not efficiently removed, the reverse reaction competes. Furthermore, prolonged heating with excess base promotes the self-condensation of the starting ketone. Solution: Ensure your Dean-Stark trap is functioning optimally. If toluene reflux is insufficient, consider adding 4Å molecular sieves to a Soxhlet thimble above the reaction, or switch to a more aggressive water scavenger system like TiCl₄ with pyridine at 0 °C to room temperature.

Q3: LC-MS analysis of my final product shows an impurity at M+16. What is this, and how do I remove it? A3: An M+16 mass strongly indicates the presence of the hydroxylamine intermediate, resulting from the incomplete reduction of the nitro group. Hydroxylamines are notoriously stubborn if the catalyst is partially deactivated. Solution: Do not attempt to purify the hydroxylamine via silica gel, as it streaks and degrades. Instead, push the reaction to completion: ensure you are using fresh, highly active Raney Nickel (or Pd/C), increase the H₂ pressure to 60–80 psi, and slightly elevate the temperature to 40 °C.

Q4: I am losing yield during the final workup due to ester hydrolysis. How can I prevent this? A4: Ethyl esters are highly susceptible to hydrolysis, especially when boiling down aqueous acidic or basic mixtures. Solution: If you isolate the product as an HCl salt, concentrate the ethanolic solution under reduced pressure at a low temperature (<35 °C). If the free base is required, neutralize the aqueous layer with a mild base like cold saturated NaHCO₃ (never NaOH) at 0 °C, and immediately extract with an organic solvent (e.g., EtOAc or DCM).

Quantitative Data & Analytical Signatures

Summarized below are the key analytical signatures of common byproducts and their specific mitigation parameters.

Byproduct IdentityAnalytical Signature (LC-MS / NMR)Primary CausalityMitigation Strategy
Secondary Amine Dimer m/z ~355 [M+H]⁺Nucleophilic attack of primary amine on intermediate imineAdd 1.1 eq HCl to hydrogenation solvent prior to H₂ exposure
Hydroxylamine Intermediate m/z 204 [M+H]⁺ (Target is 188)Incomplete reduction of the nitro groupIncrease H₂ pressure (>50 psi); use fresh Raney Ni catalyst
Tetrahydropyran Aldol Dimer m/z 183 [M+H]⁺; complex alkene multiplets in ¹H NMRExcess piperidine/base during Knoevenagel condensationStrictly control base to 0.1 eq; rely on Dean-Stark water removal
Carboxylic Acid (Hydrolyzed) m/z 160[M+H]⁺; loss of ethyl quartet/triplet in ¹H NMRHarsh aqueous workup (strong acid/base + heat)Neutralize with cold NaHCO₃; concentrate filtrate <35 °C

References

  • Targacept, Inc. (2006). The use of N-aryl diazaspiracyclic compounds in the treatment of addiction (Patent No. WO 2006/023630 A2).
  • Weisblat, D. I., & Lyttle, D. A. (1951). Amino acid synthesis (U.S. Patent No. 2,570,297). U.S.
  • Roda, N. M., et al. (2020). Defining Aldol Chemoselectivity in the Presence of Henry Nucleophiles (Nitroalkanes). Molecules, 25(23), 5634.[Link]

Sources

Optimization

Stability issues of Ethyl 2-amino-2-(oxan-4-YL)acetate in different solvents

Answering your question, here is a technical support center with troubleshooting guides and FAQs about . Technical Support Center: Ethyl 2-amino-2-(oxan-4-YL)acetate Welcome to the technical support guide for Ethyl 2-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Answering your question, here is a technical support center with troubleshooting guides and FAQs about .

Technical Support Center: Ethyl 2-amino-2-(oxan-4-YL)acetate

Welcome to the technical support guide for Ethyl 2-amino-2-(oxan-4-YL)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Given that Ethyl 2-amino-2-(oxan-4-YL)acetate is an α-amino ester, its chemical stability is paramount for ensuring the reproducibility and accuracy of experimental results. This guide provides in-depth FAQs, troubleshooting protocols, and experimental workflows to proactively address and resolve stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for Ethyl 2-amino-2-(oxan-4-YL)acetate?

A1: The primary stability concern for this molecule is the hydrolysis of its ethyl ester group.[1] As an α-amino ester, it is susceptible to degradation, particularly in the presence of nucleophiles like water, acids, or bases. This reaction cleaves the ester bond, resulting in the formation of 2-amino-2-(oxan-4-YL)acetic acid and ethanol. The rate of this hydrolysis is significantly influenced by the solvent system, pH, and temperature.[2]

Q2: What are the visible or analytical signs of degradation?

A2: Signs of degradation can be subtle or obvious. Visually, you might observe a change in the solution's color or the formation of a precipitate if the resulting carboxylic acid is less soluble in the chosen solvent. Analytically, the most common sign is the appearance of new peaks in your chromatogram (e.g., HPLC, LC-MS). Specifically, you would expect to see a more polar compound corresponding to the hydrolyzed carboxylic acid. A gradual decrease in the peak area of the parent compound over time is a clear indicator of degradation.

Q3: Which solvents should I be most cautious with?

A3: Protic solvents, especially aqueous solutions, pose the highest risk due to their ability to directly participate in hydrolysis.[3] You should be particularly cautious with:

  • Aqueous buffers: The pH of the buffer is critical. At non-neutral pH (both acidic and basic), the rate of hydrolysis can be significantly accelerated.[1]

  • Alcohols (e.g., Methanol, Ethanol): While often used as solvents, alcohols can undergo transesterification, although this is generally a slower process than hydrolysis. Their primary risk comes from any residual water content.

  • Protic Polar Solvents: Solvents like formic acid or acetic acid can catalyze ester hydrolysis.

Aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) are generally safer choices for minimizing hydrolytic degradation.[4]

Q4: Can the free amino group affect the stability of the molecule?

A4: Yes, the α-amino group can play a complex role. While the protonated form (ammonium) is less nucleophilic, the free base form can act as an intramolecular catalyst, potentially accelerating the hydrolysis of the nearby ester group.[1] This is a crucial consideration at neutral or slightly basic pH where a significant portion of the amine may be deprotonated.

Q5: What are the recommended storage conditions for this compound, both neat and in solution?

A5: For the neat compound, which is often supplied as a hydrochloride salt, storage in a cool, dry, and dark place under an inert atmosphere (like argon or nitrogen) is recommended to prevent moisture uptake and potential degradation.[5][6]

For solutions, the ideal storage is in a suitable aprotic solvent at low temperatures (e.g., -20°C or -80°C). If an aqueous or protic solvent system is unavoidable, prepare solutions fresh and use them immediately. If short-term storage is necessary, flash-freeze aliquots in liquid nitrogen and store them at -80°C to minimize degradation.

Troubleshooting Guide: Investigating Compound Instability

This guide provides a systematic approach to identifying and resolving stability issues encountered during your experiments.

Initial Observation: Inconsistent Results or Suspected Degradation

You may be experiencing issues such as poor reproducibility in biological assays, decreasing compound concentration in analytical standards, or unexpected peaks in your chromatograms. The following workflow will help you diagnose the problem.

Workflow for Stability Investigation

Stability_Workflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Identification & Mitigation Start Inconsistent results or suspected degradation Prep Prepare fresh stock solution in a reliable aprotic solvent (e.g., Anhydrous DMSO or ACN) Start->Prep T0_Analysis Analyze immediately (T=0) using a stability-indicating method (e.g., gradient HPLC-UV/MS) Prep->T0_Analysis Incubate Incubate aliquots of the solution in various experimental solvents (aqueous buffers, media, etc.) under stressed conditions (e.g., 40°C) T0_Analysis->Incubate Time_Analysis Analyze samples at set time points (e.g., 2h, 8h, 24h) Incubate->Time_Analysis Compare Compare T=x results to T=0. Look for parent peak decrease and new peak formation. Time_Analysis->Compare Identify Identify degradant(s) using LC-MS/MS or NMR Compare->Identify Pathway Determine degradation pathway (e.g., Hydrolysis, Oxidation) Identify->Pathway Decision Is the degradation acceptable? Pathway->Decision Optimize Optimize experimental conditions: - Change solvent - Adjust pH - Lower temperature - Reduce incubation time Decision->Optimize No End Proceed with optimized protocol Decision->End Yes Optimize->End

Caption: Workflow for diagnosing and mitigating stability issues.

Data Summary: Solvent Stability Profile

This table provides a qualitative summary of the expected stability of Ethyl 2-amino-2-(oxan-4-YL)acetate in common laboratory solvents based on general chemical principles of α-amino esters.[1][3]

Solvent ClassExamplesExpected StabilityPrimary Degradation PathwayMitigation Strategy
Aprotic Nonpolar Hexanes, TolueneHighNegligibleGenerally safe, but solubility may be limited.
Aprotic Polar Acetonitrile (ACN), DMSO, DMF, THFHighMinimal Hydrolysis (from residual H₂O)Use anhydrous grade solvents; store under inert atmosphere.
Protic Polar H₂O, Methanol, EthanolLow to MediumHydrolysis , TransesterificationPrepare solutions fresh; work at low temperatures.
Aqueous Buffers PBS, Tris, CitrateLow (pH-dependent)pH-catalyzed Hydrolysis Optimize pH for stability; use freshly prepared solutions.
Acidic (Protic) Formic Acid, Acetic AcidLowAcid-catalyzed Hydrolysis Avoid unless required for the reaction; use minimal amounts.

Experimental Protocols

Protocol 1: Accelerated HPLC-Based Stability Study

This protocol is designed to quickly assess the stability of Ethyl 2-amino-2-(oxan-4-YL)acetate in a specific solvent system.

Objective: To determine the rate of degradation in a given solvent over 24 hours at an elevated temperature.

Materials:

  • Ethyl 2-amino-2-(oxan-4-YL)acetate (or its HCl salt)

  • Anhydrous DMSO or Acetonitrile (for stock solution)

  • Test Solvents (e.g., PBS pH 7.4, Cell Culture Media, 0.1% Formic Acid in Water)

  • HPLC system with UV or MS detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[7]

  • Incubator or water bath set to 40°C

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO or ACN. This serves as your T=0 reference standard, assuming high stability in this solvent.

  • Sample Preparation: Dilute the stock solution to a final concentration of 100 µM in each of your pre-warmed (40°C) test solvents. Prepare enough volume for all time points.

  • T=0 Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC system. This is your baseline (T=0) measurement. A typical gradient might be 5-95% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid) over 15 minutes.[8]

  • Incubation: Place the remaining sample vials in the 40°C incubator.

  • Time Point Analysis: At specified time points (e.g., 2, 4, 8, and 24 hours), remove an aliquot from each sample vial and inject it into the HPLC.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

    • Analyze any new peaks that appear in the chromatogram. Use LC-MS to obtain the mass of potential degradants to confirm the hydrolysis product.[9]

Self-Validation:

  • Run a control sample (stock solution in anhydrous DMSO/ACN) at each time point to ensure the compound is stable under the analytical conditions.

  • Perform triplicate injections at each time point to ensure the precision of your analytical method.[7]

References

  • Vertex AI Search. (2023, October 11).
  • Wang, C., et al. (n.d.). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins.
  • PubChemLite. Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride (C9H17NO3). Retrieved from [Link]

  • Vertex AI Search. (2023, October 11).
  • ResearchGate. (n.d.).
  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Thoreauchem. ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride-1423025-06-2. Retrieved from [Link]

  • PMC. (n.d.).
  • MDPI. (2022, May 20).
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • MDPI. (2024, April 9).

Sources

Troubleshooting

Technical Support Center: Selection of Protecting Groups for the Amine in Ethyl 2-amino-2-(oxan-4-YL)acetate

This guide provides technical support for researchers, scientists, and drug development professionals on the selection and implementation of amine protecting groups for Ethyl 2-amino-2-(oxan-4-YL)acetate. The question-an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides technical support for researchers, scientists, and drug development professionals on the selection and implementation of amine protecting groups for Ethyl 2-amino-2-(oxan-4-YL)acetate. The question-and-answer format directly addresses common challenges encountered during synthetic experiments.

Core Concepts & Frequently Asked Questions

Q1: Why is amine protection necessary for Ethyl 2-amino-2-(oxan-4-YL)acetate?

The primary amine in Ethyl 2-amino-2-(oxan-4-YL)acetate is a nucleophilic and basic site.[1] Protecting this group is crucial to prevent unwanted side reactions during subsequent synthetic steps.[2][3] By converting the amine into a less reactive functional group, such as a carbamate, its nucleophilicity is masked, allowing for selective reactions at other positions of the molecule.[3][4]

Common scenarios requiring amine protection include:

  • Peptide coupling: To prevent the amine from competing with the desired coupling partner.

  • Reactions with strong bases or nucleophiles: To avoid quenching of reagents like Grignard or organolithium compounds.

  • Acylation or alkylation: To ensure these modifications occur at the intended sites.

Q2: What are the key considerations when choosing a protecting group for this specific molecule?

The ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to the reaction conditions of subsequent steps.

  • Removable under conditions that do not affect the ethyl ester or the tetrahydropyran (oxane) ring.

The stability of the tetrahydropyran ring is generally high under a range of conditions, but strong acids can potentially lead to ring opening.[5][6][7][8][9] The ethyl ester is susceptible to hydrolysis under both acidic and, more significantly, basic conditions.[10][11][12][13] Therefore, the choice of protecting group and its deprotection method must be carefully considered to maintain the integrity of the entire molecule.

Protecting Group Selection and Troubleshooting

Q3: Which protecting groups are most suitable for Ethyl 2-amino-2-(oxan-4-YL)acetate, and what are their characteristics?

The most common and effective protecting groups for this application are carbamates. The choice among them depends on the planned synthetic route, a concept known as an orthogonal protection strategy.[2][3][14][15] This strategy allows for the selective removal of one protecting group in the presence of others.[3][15]

Protecting GroupAbbreviationStabilityDeprotection Conditions
tert-ButoxycarbonylBocStable to base, nucleophiles, and catalytic hydrogenation.[14]Strong acids (e.g., TFA, HCl).[4][14][16]
CarbobenzyloxyCbz (or Z)Stable to acidic and basic conditions.[17]Catalytic hydrogenation (e.g., H₂, Pd/C).[4][18][19][20]
9-FluorenylmethyloxycarbonylFmocStable to acidic conditions and hydrogenation.[21][22]Basic conditions (e.g., piperidine in DMF).[4][21][22]

Decision-Making Workflow for Protecting Group Selection

Caption: Decision workflow for selecting an amine protecting group.

Experimental Protocols and Troubleshooting

Q4: How do I perform a Boc protection, and what are the common pitfalls?

The Boc group is ideal for syntheses that involve basic or nucleophilic reagents.[14][23]

Experimental Protocol: Boc Protection

  • Dissolve Ethyl 2-amino-2-(oxan-4-YL)acetate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq).[24]

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) to the stirring solution.[24]

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 1-12 hours).[24]

  • Work-up by quenching with water, extracting with an organic solvent, and washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography if necessary.[24]

Troubleshooting Incomplete Boc Protection:

  • Low amine nucleophilicity: For sterically hindered or electron-deficient amines, the reaction may be sluggish.[24] Adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction.[16][24]

  • Poor solubility: If the starting material has low solubility in common organic solvents, consider using a solvent mixture, such as THF/water.[24]

  • Hydrolysis of Boc₂O: In aqueous media, ensure a sufficient excess of Boc₂O is used to compensate for hydrolysis.[24]

Q5: I need to perform a hydrogenation reaction. Which protecting group should I avoid?

The Cbz group is removed by catalytic hydrogenation, making it unsuitable if a hydrogenation step is required elsewhere in the molecule while the amine needs to remain protected.[4][18][19][20] In such cases, Boc or Fmoc would be appropriate choices.

Q6: My molecule is sensitive to both acid and hydrogenation. How can I deprotect the amine?

The Fmoc group is the best option in this scenario, as it is removed under mild basic conditions that are orthogonal to both acid-labile and hydrogenation-labile protecting groups.[21][22]

Experimental Protocol: Fmoc Deprotection

  • Dissolve the Fmoc-protected compound in a solution of 20% piperidine in dimethylformamide (DMF).[21]

  • Stir at room temperature, monitoring the reaction by TLC or LC-MS (typically complete within 30 minutes).

  • Evaporate the solvent and piperidine under reduced pressure.

  • Purify the crude product to remove the dibenzofulvene-piperidine adduct.

Troubleshooting Fmoc Deprotection:

  • Ester Hydrolysis: Prolonged exposure to piperidine can cause hydrolysis of the ethyl ester. To mitigate this, keep the reaction time to a minimum.

  • Incomplete Deprotection: For aggregation-prone sequences, especially in solid-phase synthesis, incomplete cleavage may occur.[21] Using alternative deprotection cocktails or optimizing reaction conditions may be necessary.

Orthogonal Protection Strategy Visualization

G Molecule Multi-functionalized Molecule PG_Boc Boc-Amine (Acid-Labile) Molecule->PG_Boc PG_Fmoc Fmoc-Amine (Base-Labile) Molecule->PG_Fmoc PG_Cbz Cbz-Amine (Hydrogenolysis) Molecule->PG_Cbz Deprotect_Acid Acidic Deprotection PG_Boc->Deprotect_Acid Deprotect_Base Basic Deprotection PG_Fmoc->Deprotect_Base Deprotect_H2 Hydrogenation PG_Cbz->Deprotect_H2 Selective_Boc Selective Boc Removal Deprotect_Acid->Selective_Boc Selective_Fmoc Selective Fmoc Removal Deprotect_Base->Selective_Fmoc Selective_Cbz Selective Cbz Removal Deprotect_H2->Selective_Cbz

Caption: Orthogonal deprotection of common amine protecting groups.

References

  • Vertex AI Search. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines.
  • Fiveable. (2025, August 15). Orthogonal Protection Definition - Organic Chemistry Key....
  • PMC. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups - Stability.
  • Creative Peptides. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.
  • BenchChem. (n.d.). The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis.
  • Fiveable. (2025, August 15). Protecting Groups Definition - Organic Chemistry Key Term....
  • AmmoniaKnowHow. (n.d.). Trends in Tragedy – An in-depth Study of Amine System Failures.
  • Divakaran, R. (2008). Protecting groups in organic synthesis + H2O.
  • ChemPep. (n.d.). Overview of Fmoc Amino Acids.
  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • CHIMIA. (n.d.). Thermal Cleavage of the Fmoc Protection Group.
  • PMC. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Wikipedia. (n.d.). Tetrahydropyran.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • CORE. (n.d.). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated.
  • International Journal of Pharmaceutical Research and Applications. (2023, February 28). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
  • A-Level Chemistry. (n.d.). Carboxylic Acids and Derivatives - Properties and Reactivity of Esters.
  • ResearchGate. (2026, March 2). Study of the operational conditions for ethyl esters production using residual frying oil and KF/clay catalyst in a continuous system.
  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters.
  • Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification.
  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide.

Sources

Optimization

Technical Support Center: Troubleshooting Ethyl 2-amino-2-(oxan-4-yl)acetate Reactions

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with Ethyl 2-amino-2-(oxan-4-yl)acetate (CAS: 646055-93-8)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with Ethyl 2-amino-2-(oxan-4-yl)acetate (CAS: 646055-93-8)[1]. As a highly versatile unnatural amino acid derivative featuring a tetrahydropyran (oxan-4-yl) ring, this building block is frequently utilized in peptide synthesis and medicinal chemistry.

Because it possesses both a nucleophilic primary amine and an electrophilic ethyl ester, its reactivity is highly sensitive to temperature and catalyst/base selection . This guide addresses the most common experimental bottlenecks—specifically epimerization, low coupling yields, and stalled saponification—by explaining the underlying chemical causality and providing self-validating protocols.

Section 1: Amidation & Peptide Coupling (Amine Reactivity)

When utilizing the primary amine of Ethyl 2-amino-2-(oxan-4-yl)acetate for peptide coupling, uronium salt-based reagents like HATU are industry standards. However, the alpha-chiral center adjacent to the oxane ring is susceptible to degradation if reaction parameters are not strictly controlled.

FAQ 1: Why am I observing epimerization and low yields during HATU-mediated coupling?

The Causality: Epimerization during HATU coupling is primarily driven by base-catalyzed direct


 abstraction[2]. HATU rapidly forms a highly reactive OAt-active ester[3]. If the reaction temperature exceeds 25 °C, or if an excess of a strong organic base like 

-Diisopropylethylamine (DIPEA) is present, the base abstracts the acidic alpha-proton of the activated intermediate before the amine nucleophile (Ethyl 2-amino-2-(oxan-4-yl)acetate) can attack.

The Solution: Temperature control is your primary defense. The activation step must be initiated at 0 °C, allowing the active ester to form without thermal kinetic energy favoring the epimerization pathway. Furthermore, reducing DIPEA equivalents or switching to a less basic catalyst system (e.g., DIC/HOAt) can suppress this side reaction in sterically hindered couplings[2].

HATU_Pathway A Carboxylic Acid C OAt-Active Ester Intermediate A->C Activation B HATU + DIPEA (Catalyst/Base) B->C Base Catalysis E Target Amide (Desired) C->E + Amine (0°C to RT) F Epimerized Byproduct (High Temp/Excess Base) C->F H-alpha Abstraction (>25°C) D Ethyl 2-amino-2- (oxan-4-yl)acetate D->E Nucleophilic Attack

Fig 1: HATU-mediated activation pathway and temperature-dependent epimerization side-reaction.

Protocol 1: Optimized HATU/DIPEA Coupling

This self-validating protocol ensures complete activation while minimizing thermal degradation.

  • Pre-activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under an inert argon atmosphere[3].

  • Thermal Control: Chill the reaction vessel to 0 °C using an ice-water bath.

  • Base Addition: Dropwise, add DIPEA (2.0 - 3.0 eq). Stir at 0 °C for exactly 15 minutes. Self-Validation: The solution should turn a pale yellow, confirming OAt-ester formation.

  • Nucleophilic Attack: Add Ethyl 2-amino-2-(oxan-4-yl)acetate (1.2 eq) dissolved in a minimal volume of DMF.

  • Propagation: Allow the reaction to slowly warm to Room Temperature (20–25 °C) and stir for 2 to 18 hours. Monitor via LC-MS until the active ester mass disappears.

  • Work-up: Quench with saturated aqueous

    
     to neutralize residual base, preventing post-reaction epimerization, and extract with Ethyl Acetate.
    

Section 2: Ester Hydrolysis (Saponification)

Converting the ethyl ester of Ethyl 2-amino-2-(oxan-4-yl)acetate into a free carboxylic acid is required for downstream C-terminal modifications. Ethyl esters are significantly more sterically hindered than methyl esters, often prompting researchers to mistakenly apply harsh thermal conditions.

FAQ 2: My ester hydrolysis is stalling. Should I increase the temperature or change the base catalyst?

The Causality: Stalled hydrolysis is a kinetic issue caused by the steric bulk of the oxan-4-yl ring shielding the ethyl ester carbonyl. While increasing the temperature (e.g., refluxing at >60 °C) will accelerate the thermodynamic reaction rate, it simultaneously triggers base-catalyzed racemization of the alpha-carbon and potential ring-opening degradation.

The Solution: Do not increase the temperature. Instead, optimize the solvent system and catalyst. Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF) and water mixture (6:4 ratio) is the authoritative standard for mild amino acid ester hydrolysis[4]. The lithium cation coordinates with the ester carbonyl oxygen, increasing its electrophilicity and allowing the hydroxide nucleophile to attack efficiently at room temperature without the need for thermal forcing.

Hydrolysis_Workflow Step1 1. Dissolve Ester (THF:H2O 6:4) Step2 2. Add LiOH Catalyst (1.5 - 2.0 eq) Step1->Step2 Step3 3. Stir at RT (Strictly <25°C) Step2->Step3 Step4 4. Acidify to pH 3-4 (0.1 M HCl) Step3->Step4 Step5 5. Extract & Dry (EtOAc / Na2SO4) Step4->Step5

Fig 2: Step-by-step workflow for the mild LiOH-catalyzed hydrolysis of the ethyl ester.

Protocol 2: Mild LiOH-Mediated Ester Hydrolysis
  • Solvent Preparation: Dissolve Ethyl 2-amino-2-(oxan-4-yl)acetate (1.0 eq) in a 6:4 mixture of THF and

    
    [4].
    
  • Catalyst Addition: Add 1.0 M aqueous LiOH (1.5 to 2.0 eq) dropwise at Room Temperature (20–25 °C).

  • Agitation: Stir vigorously at RT for 2 to 5 hours. Self-Validation: Monitor by TLC (Ninhydrin stain). The starting material spot will disappear, and a baseline spot (the highly polar carboxylic acid salt) will form.

  • Quenching (Critical Step): Cool to 0 °C and carefully acidify the mixture using 0.1 M HCl until the pH reaches 3–4. Do not over-acidify, as this can protonate the newly formed carboxylic acid and drive it into the aqueous layer during extraction.

  • Isolation: Extract the aqueous layer 3x with Ethyl Acetate, dry the combined organic layers over anhydrous

    
    , and concentrate under reduced pressure.
    

Quantitative Data Summary

The following table summarizes the impact of temperature and catalyst selection on the two primary reaction pathways of Ethyl 2-amino-2-(oxan-4-yl)acetate.

Reaction TypeReagent / CatalystOptimal TempBase EquivalentsReaction TimeEpimerization Risk
Amidation (Amine) HATU / DIPEA0 °C to 25 °C2.0 - 5.0 eq1 - 18 hHigh at >30 °C
Amidation (Amine) DIC / HOAt25 °CNone (Non-basic)4 - 24 hLow
Ester Hydrolysis LiOH (1.0 M)20 °C to 25 °C1.5 - 2.0 eq2 - 5 hLow
Ester Hydrolysis NaOH / Reflux>60 °C1.5 - 2.0 eq<1 hHigh (Degradation)

References

  • Taylor & Francis. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • National Institutes of Health (NIH) / PMC. Epimerisation in Peptide Synthesis. Molecules.[Link]

Sources

Troubleshooting

How to monitor the progress of reactions involving Ethyl 2-amino-2-(oxan-4-YL)acetate

Welcome to the analytical troubleshooting guide for Ethyl 2-amino-2-(oxan-4-yl)acetate (CAS: 646055-93-8)[1]. This compound—comprising a tetrahydropyran ring, an ethyl ester, and a primary amine—presents unique challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical troubleshooting guide for Ethyl 2-amino-2-(oxan-4-yl)acetate (CAS: 646055-93-8)[1]. This compound—comprising a tetrahydropyran ring, an ethyl ester, and a primary amine—presents unique challenges for reaction monitoring due to its high polarity and lack of a UV-active chromophore[1][2].

This guide is designed for researchers and drug development professionals, providing field-proven, self-validating protocols to accurately track the progress of reactions involving this building block.

Section 1: Fundamental Analytical Strategy

Q: Why is standard UV monitoring ineffective for Ethyl 2-amino-2-(oxan-4-yl)acetate? A: Standard liquid chromatography and TLC rely on UV detectors (typically set between 210 nm and 254 nm) to visualize aromatic rings or conjugated pi-electron systems. Ethyl 2-amino-2-(oxan-4-yl)acetate is a purely aliphatic amine ester[1]. Because it lacks these structural features, it will not absorb UV light effectively, leading to false negatives (invisible spots on TLC or missing peaks in HPLC)[2][3]. You must bypass UV detection and utilize mass-based, aerosol-based, or chemical derivatization techniques.

Workflow A Reaction Sampling Ethyl 2-amino-2-(oxan-4-yl)acetate B Qualitative: TLC (Silica + 1% TEA) A->B C Quantitative: HPLC / LC-MS (HILIC or C18 + 0.1% FA) A->C D Visualization: Ninhydrin Stain (Heat) B->D E Mass Spec: ESI+ (m/z 188.1 [M+H]+) C->E F Universal Detection: ELSD or CAD C->F

Caption: Analytical workflow for monitoring Ethyl 2-amino-2-(oxan-4-yl)acetate reactions.

Section 2: Thin-Layer Chromatography (TLC) Troubleshooting

Q: My compound streaks heavily from the baseline to the solvent front. How do I fix this? A: Causality: The primary amine group in your analyte is highly basic. Standard silica gel plates contain acidic silanol groups (-Si-OH). The resulting acid-base interaction causes the amine to adsorb strongly and unevenly across the silica matrix, causing severe streaking. Solution: You must neutralize the silica using a volatile basic modifier.

Silanol A Free Amine (Analyte) B Acidic Silanol (-Si-OH on TLC) A->B interacts with C Strong Adsorption (Streaking) B->C causes D Triethylamine (Mobile Phase Additive) D->B competes for E Silanol Neutralization (-Si-O- + HN+Et3) D->E leads to F Sharp Analyte Spot E->F enables

Caption: Mechanism of amine streaking on silica and resolution via triethylamine additive.

Protocol 1: Amine-Optimized TLC Elution
  • Prepare Mobile Phase: Mix your desired solvent system (e.g., 10% Methanol in Dichloromethane).

  • Add Modifier: Add 1% (v/v) Triethylamine (TEA) or 0.5% aqueous Ammonium Hydroxide to the mixture.

  • Equilibrate: Pour the mixture into the TLC chamber, close the lid, and let it sit for 10 minutes. This saturates the chamber atmosphere, ensuring the silica is fully deactivated during elution.

  • Elute: Run the TLC plate. The analyte will now migrate as a sharp, quantifiable spot.

Q: Since UV light is ineffective, which TLC stain provides the highest sensitivity? A: Ninhydrin is the optimal choice. It specifically reacts with primary amines to form a deep purple/red complex (Ruhemann's purple)[4][5].

Protocol 2: Ninhydrin Visualization (Self-Validating)
  • Preparation: Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol. Add 3.0 mL of glacial acetic acid[5]. Causality: The slightly acidic environment accelerates the nucleophilic attack required to form the colored complex.

  • Evaporation: After eluting the TLC plate, dry it completely using a heat gun in a fume hood. Critical Step: If residual TEA from the mobile phase remains on the plate, the entire background will turn purple, masking your results.

  • Application: Briefly dip the plate into the ninhydrin solution.

  • Development: Heat the plate evenly at ~110°C until distinct reddish-purple spots appear.

  • Self-Validation: Co-spot a known primary amino acid (e.g., glycine) on the top corner of the plate. If the glycine spot turns purple but your reaction spot does not, it validates that the stain is active and your starting amine has been successfully consumed.

Table 1: TLC Stain Efficacy for Ethyl 2-amino-2-(oxan-4-yl)acetate

Stain ReagentSensitivitySpecificityVisual ResultRecommendation
UV (254 nm) NoneNoneInvisibleDo not use
Ninhydrin HighHigh (Primary Amines)Red/Purple spotPrimary Choice
PMA ModerateLow (General organic)Dark green spotSecondary Backup
Iodine LowLow (General organic)Brown spot (transient)Not Recommended

Section 3: Advanced Instrumental Analysis (HPLC / LC-MS)

Q: How do I configure my LC-MS for a molecule lacking a chromophore? A: Since UV detection is blind to this molecule, LC-MS using Electrospray Ionization in positive mode (ESI+) is the gold standard. The primary amine is easily protonated in an acidic environment.

Protocol 3: LC-MS Quantitative Analysis
  • Column Selection: Use a C18 column compatible with highly aqueous phases.

  • Mobile Phase: Use Water (Solvent A) and Acetonitrile (Solvent B). Crucially, add 0.1% Formic Acid (FA) to both phases. Causality: The acidic modifier ensures the amine is fully ionized to[M+H]+, preventing peak tailing and exponentially increasing MS sensitivity.

  • Detection: The molecular weight of Ethyl 2-amino-2-(oxan-4-yl)acetate is 187.24 g/mol [1]. Extract the ion chromatogram (EIC) at m/z 188.1[M+H]+ .

  • Self-Validation: Inject a blank containing only the mobile phase. A lack of signal at m/z 188.1 confirms no column carryover, validating that any subsequent peak at this mass is derived exclusively from your current reaction sample.

Q: What if my reaction products lose the basic amine group (e.g., amide coupling) and ionize poorly in MS? A: If both UV and MS fail, you must use an aerosol-based universal detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)[2][6]. Causality: CAD and ELSD nebulize the column effluent and evaporate the mobile phase. The remaining non-volatile analyte particles scatter light (ELSD) or acquire a charge (CAD), generating a signal proportional to the mass of the compound, completely independent of chromophores or ionization efficiency[2][3]. Note: When using ELSD/CAD, your mobile phase must be 100% volatile. Avoid non-volatile buffers like phosphate; use ammonium formate instead.

Table 2: HPLC Detector Comparison for Aliphatic Amines

DetectorPrincipleDependencySuitability for Target
UV-Vis (PDA/DAD) Light absorbanceRequires chromophorePoor (Target lacks conjugated pi-system)
MS (ESI+) Mass-to-charge ratioRequires ionizable groupExcellent (Primary amine protonates easily)
ELSD Light scatteringRequires non-volatile analyteExcellent (Universal detection)
CAD Aerosol chargingRequires non-volatile analyteExcellent (Higher sensitivity than ELSD)
References
  • AChemBlock. "Ethyl 2-amino-2-(oxan-4-yl)acetate". Accessed March 2026. 1

  • University of Rochester. "Magic Formulas: TLC Stains". Accessed March 2026.4

  • University of Washington. "TLC Stains". Accessed March 2026. 5

  • Chromatography Online. "Tips for Liquid Chromatography Coupled with Charged Aerosol Detection". Accessed March 2026. 2

  • Lab Manager. "ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis". Accessed March 2026. 3

Sources

Optimization

Technical Support Center: Purification of Crude Ethyl 2-amino-2-(oxan-4-YL)acetate

Welcome to the technical support center for the purification of Ethyl 2-amino-2-(oxan-4-YL)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Ethyl 2-amino-2-(oxan-4-YL)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this valuable synthetic intermediate. Our focus is on providing practical, evidence-based solutions grounded in chemical principles to help you achieve high purity for your downstream applications.

Introduction

Ethyl 2-amino-2-(oxan-4-YL)acetate is a key building block in medicinal chemistry, often synthesized via the Strecker reaction starting from tetrahydropyran-4-one.[1][2] While this synthetic route is efficient, the crude product is often contaminated with unreacted starting materials, intermediates, and side-products that can interfere with subsequent reactions. This guide provides a systematic approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems observed during the purification of Ethyl 2-amino-2-(oxan-4-YL)acetate.

FAQ 1: My crude product is an oily, intractable gum. What are the likely impurities?

An oily or gummy consistency in your crude product often points to the presence of several potential impurities. Based on a typical Strecker synthesis route, the most common culprits are:

  • Unreacted Tetrahydropyran-4-one: The starting ketone may be carried through the reaction if the initial imine formation is incomplete.

  • α-Hydroxy-α-(oxan-4-YL)acetonitrile: This cyanohydrin is a common byproduct in Strecker syntheses, formed by the direct addition of cyanide to the ketone.[1]

  • Dimeric and Polymeric Byproducts: Amino esters can be prone to self-condensation or polymerization, especially under harsh conditions or during prolonged storage.

  • Residual Solvents: Solvents used in the reaction or work-up, such as ethanol, water, or ethyl acetate, can be trapped in the crude product.[3]

Initial Diagnostic Steps:

  • 1H NMR Spectroscopy: Dissolve a small sample of the crude product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a 1H NMR spectrum. Look for characteristic signals of the expected impurities.[4][5]

  • TLC Analysis: Spot the crude product on a TLC plate and elute with a solvent system of appropriate polarity (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Multiple spots will indicate the presence of impurities.

Table 1: Common Impurities and their 1H NMR Signatures
ImpurityLikely 1H NMR Signals (in CDCl₃)
Tetrahydropyran-4-oneMultiplets around 2.4-2.6 ppm and 3.8-4.0 ppm
α-Hydroxy-α-(oxan-4-YL)acetonitrileA singlet for the α-proton, and characteristic oxane ring protons
Dimeric byproductsComplex multiplets in the aliphatic region
EthanolTriplet around 1.2 ppm and a quartet around 3.7 ppm
Ethyl AcetateSinglet around 2.0 ppm, triplet around 1.2 ppm, and a quartet around 4.1 ppm[3]
FAQ 2: I am seeing a significant amount of a hydrolyzed byproduct (the corresponding amino acid). How can I prevent this?

The ester moiety of Ethyl 2-amino-2-(oxan-4-YL)acetate is susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[6]

Preventative Measures:

  • pH Control During Work-up: During aqueous work-up, maintain the pH of the aqueous layer between 7 and 8.[7] Strongly basic conditions (pH > 9) will significantly accelerate ester hydrolysis.

  • Temperature Control: Perform extractions and washes at or below room temperature. Elevated temperatures can increase the rate of hydrolysis.

  • Minimize Contact Time with Aqueous Phases: Promptly separate the organic and aqueous layers during extractions to reduce the time the ester is in contact with water.

FAQ 3: My column chromatography is giving poor separation and significant streaking. What can I do?

The primary amino group of your target compound can interact strongly with the acidic silica gel, leading to poor peak shape and difficult elution.

Troubleshooting Column Chromatography:

  • Basified Silica Gel: Prepare a slurry of silica gel with a solvent containing a small amount of a volatile base, such as triethylamine (typically 0.5-1% v/v), before packing the column. This will neutralize the acidic sites on the silica.

  • Basified Eluent: Add a small amount of triethylamine (0.1-0.5% v/v) to your eluent system.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase (C18) column if your compound and impurities have suitable solubility.

  • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to improve separation.

Purification Protocols

This section provides detailed, step-by-step protocols for the most effective purification methods for Ethyl 2-amino-2-(oxan-4-YL)acetate.

Protocol 1: Acid-Base Extraction for Initial Purification

This technique is highly effective for removing neutral and acidic impurities from your basic amino ester product.

Principle: The basic amino group of Ethyl 2-amino-2-(oxan-4-YL)acetate can be protonated by an acid to form a water-soluble ammonium salt. Neutral impurities (like unreacted ketone) will remain in the organic phase, and acidic impurities can be removed by a subsequent basic wash.

Experimental Workflow:

AcidBaseExtraction start Crude Product in Organic Solvent (e.g., EtOAc) wash_acid Wash with dilute HCl (aq) (e.g., 1 M HCl) start->wash_acid separate1 Separate Layers wash_acid->separate1 organic1 Organic Layer: Neutral Impurities (e.g., Ketone) separate1->organic1 aqueous1 Aqueous Layer: Protonated Product separate1->aqueous1 basify Basify Aqueous Layer with NaHCO₃ or Na₂CO₃ to pH ~8 aqueous1->basify extract Extract with Organic Solvent (e.g., EtOAc) basify->extract separate2 Separate Layers extract->separate2 aqueous2 Aqueous Layer: Inorganic Salts separate2->aqueous2 organic2 Organic Layer: Purified Product separate2->organic2 dry Dry with Na₂SO₄, Filter, and Concentrate organic2->dry final_product Purified Ethyl 2-amino-2-(oxan-4-YL)acetate dry->final_product

Caption: Acid-Base Extraction Workflow.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid. The product will move into the aqueous layer as its hydrochloride salt.

  • Separation: Separate the two layers. The organic layer contains neutral impurities and can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a saturated solution of sodium bicarbonate or sodium carbonate with stirring until the pH is approximately 8. Be cautious as CO₂ will be evolved.

  • Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Note on Stability: The tetrahydropyran ring is generally stable under these conditions, but prolonged exposure to strong acid should be avoided to minimize the risk of ring opening.[8]

Protocol 2: Flash Column Chromatography

For the removal of closely related impurities, flash column chromatography is the method of choice.

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

Experimental Workflow:

ColumnChromatography start Crude Product adsorb Adsorb onto Silica Gel start->adsorb load Load Adsorbed Product adsorb->load pack_column Pack Column with Basified Silica Gel pack_column->load elute Elute with Gradient Solvent System (e.g., Hexanes to EtOAc) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate Under Reduced Pressure combine->concentrate final_product Highly Purified Product concentrate->final_product

Caption: Flash Column Chromatography Workflow.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent. Add triethylamine (0.5-1% v/v) to the slurry.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, pre-adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexanes/ethyl acetate + 0.1% triethylamine) and gradually increase the polarity (e.g., to 1:1 hexanes/ethyl acetate + 0.1% triethylamine).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

If the purified product is a solid, recrystallization can be an excellent final purification step.

Principle: This method relies on the difference in solubility of the product and impurities in a particular solvent at different temperatures.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your product in various solvents (e.g., ethyl acetate, hexane, isopropanol, toluene, or mixtures thereof) at room temperature and upon heating.[9] An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the product in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Purity Assessment

After purification, it is crucial to assess the purity of your Ethyl 2-amino-2-(oxan-4-YL)acetate.

  • 1H and 13C NMR Spectroscopy: This is the primary method for confirming the structure and assessing purity. The absence of impurity signals is a strong indicator of high purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can provide a quantitative measure of purity and confirm the molecular weight of the product.

  • Elemental Analysis: Provides the percentage composition of elements, which should match the theoretical values for the pure compound.

By following these troubleshooting guides and purification protocols, you can effectively remove impurities from your crude Ethyl 2-amino-2-(oxan-4-YL)acetate and obtain a high-purity product for your research and development needs.

References

  • BenchChem. (2025). Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols.
  • Reddit. (2025). How do I recrystallize this product?. r/chemistry.
  • Al-Obeidi, F., & Al-Mutairi, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
  • Wikipedia. (2023). Tetrahydropyran.
  • Gagnot, G., et al. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry.
  • ChemScene. (n.d.). Ethyl 2-amino-2-(4-methyltetrahydro-2H-pyran-4-yl)
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(Ethyl(phenyl)amino)
  • Patel, R., et al. (2022). Ultrasound-Assisted Synthesis of 2-amino-4H-Pyran Derivatives under Aqueous Media. Letters in Applied NanoBioScience.
  • Reddit. (2024).
  • Master Organic Chemistry. (2018). Strecker Synthesis.
  • MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities.
  • Vázquez-Tato, M. P., et al. (2012). Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. Journal of the Mexican Chemical Society.
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry.
  • Wikipedia. (2023). Strecker amino acid synthesis.
  • Reddy, P. V., & Kumar, V. (2014).
  • International Journal of Pharmaceutical Research and Applications. (2023).
  • Wang, Y., et al. (2022). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • ChemShuttle. (n.d.). ethyl 2-(2-oxopyrrolidin-1-yl)
  • Hajipour, A. R., & Zarei, A. (2005). Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles from Aldehydes. Asian Journal of Chemistry.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • BenchChem. (2025). stability issues of furan rings in acidic or basic conditions.
  • PubChem. (n.d.). Ethyl 2-amino-2-(oxan-4-yl)
  • PrepChem. (n.d.). Synthesis of ethyl 2-(2-amino-4-thiazolyl)-2-[(Z)-(2-azidoethoxy)
  • MilliporeSigma. (n.d.). Ethyl 2-amino-2-(oxolan-3-yl)
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • PubChem. (n.d.). Ethyl 2-(2-Amino-4-thiazolyl)
  • Google Patents. (1994). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Tokyo Chemical Industry. (n.d.). Ethyl 2-(2-Amino-4-thiazolyl)
  • Padwa, A., et al. (2012). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. The Journal of organic chemistry.
  • Google Patents. (2004). Process for preparing amino-2-(2-(4-otylphenyl) ethyl)-1, 3-propylene glycol hydrochloride.
  • Goodman, M., et al. (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.
  • Cheméo. (n.d.).
  • BOC Sciences. (n.d.). CAS 64987-08-2 Ethyl 2-(2-Amino-4-thiazolyl)
  • ChemScene. (n.d.). 366018-91-9 | Ethyl 2-amino-2-(4-fluorophenyl)
  • Google Patents. (2017). Method for preparing ethyl 2-(2-aminothiazole-4-yl)
  • Gagnot, G., et al. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry.
  • Tokyo Chemical Industry. (n.d.). Ethyl 2-(2-Amino-4-thiazolyl)
  • Williams, R. (2022).
  • ChemicalBook. (2026). Ethyl 2-(2-aminothiazole-4-yl)

Sources

Reference Data & Comparative Studies

Validation

Analytical methods for the characterization of Ethyl 2-amino-2-(oxan-4-YL)acetate

As a Senior Application Scientist specializing in the chromatographic analysis of unnatural amino acids and peptidomimetics, I frequently encounter the analytical challenges posed by highly functionalized building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the chromatographic analysis of unnatural amino acids and peptidomimetics, I frequently encounter the analytical challenges posed by highly functionalized building blocks. Ethyl 2-amino-2-(oxan-4-YL)acetate (CAS: 646055-93-8)[1], also known as ethyl 2-amino-2-(tetrahydropyran-4-yl)acetate, is a prime example.

This compound features a primary amine, an ethyl ester, a chiral alpha-carbon, and a hydrophilic tetrahydropyran (oxane) ring. Because it lacks a strong UV chromophore and possesses active polar hydrogens, direct analysis using standard instrumentation often yields poor sensitivity and severe peak tailing. This guide objectively compares the analytical methodologies required to fully characterize this compound, focusing on the causality behind specific derivatization strategies and providing self-validating experimental protocols.

Analyte Profiling: Structural Alternatives & Analytical Implications

Before designing an analytical workflow, it is crucial to understand how the target compound behaves compared to its structural alternatives:

  • The Target: Ethyl 2-amino-2-(oxan-4-YL)acetate[1] The ethyl ester masks the carboxylic acid, eliminating the zwitterionic nature of the molecule. This significantly improves its solubility in organic solvents (e.g., dichloromethane, ethyl acetate) and enhances its baseline volatility, making it a superior candidate for Gas Chromatography (GC) compared to its free acid counterpart[2].

  • The Free Acid: 2-amino-2-(tetrahydropyran-4-yl)acetic acid (CAS: 53284-84-7) Highly polar and zwitterionic. It exhibits virtually no retention on standard reversed-phase (RP) C18 columns without the use of complex ion-pairing reagents.

  • The Methyl Ester Alternative While functionally similar to the ethyl ester, methyl esters are slightly more prone to hydrolysis in aqueous conditions. The ethyl ester provides a more stable scaffold during prolonged analytical sequences in autosamplers.

Analytical Strategy 1: HPLC-UV/FLD via Pre-Column OPA Derivatization

The Causality: Ethyl 2-amino-2-(oxan-4-YL)acetate lacks a conjugated


-system, rendering direct UV detection highly insensitive. To achieve low Limits of Detection (LOD), pre-column derivatization is required. o-Phthalaldehyde (OPA) is the reagent of choice because it reacts rapidly and specifically with primary amines in the presence of a nucleophilic thiol (such as 3-mercaptopropionic acid or ethanethiol)[3][4].

This reaction forms a highly fluorescent, hydrophobic 1-alkylthio-2-alkyl-substituted isoindole. The added hydrophobicity drastically improves retention and peak shape on a reversed-phase C18 column, while the isoindole structure allows for highly sensitive UV detection at ~337 nm or fluorescence detection[5].

Self-Validating Protocol: Automated In-Needle OPA Derivatization Note: Isoindole derivatives degrade rapidly (often within minutes), leading to a decay in fluorescence intensity[6]. To validate the system and ensure reproducibility, automated in-needle derivatization is strictly recommended over manual batch preparation.

  • Reagent Preparation: Prepare the OPA reagent by dissolving 10 mg of OPA in 200 µL of methanol, followed by the addition of 800 µL of 0.4 M borate buffer (pH 9.5) and 10 µL of 3-mercaptopropionic acid.

  • Sample Preparation: Prepare a 1.0 mg/mL stock of Ethyl 2-amino-2-(oxan-4-YL)acetate in HPLC-grade methanol. Dilute to working concentrations (e.g., 10–100 µg/mL) using borate buffer.

  • Automated Reaction: Program the autosampler to draw 5 µL of the sample and 5 µL of the OPA reagent. Mix in the needle for exactly 30 seconds [6].

  • Separation: Inject directly onto a UHPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 10% to 90% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Detection: Monitor via UV at 337 nm or Fluorescence (Excitation: 336 nm / Emission: 425 nm)[5].

HPLC_Workflow A Sample Prep Ethyl 2-amino-2-(oxan-4-YL)acetate B Pre-Column Derivatization OPA + Thiol (pH 9.5) A->B Add Reagents C Formation of Fluorescent Isoindole B->C 30-60s Reaction D RP-UHPLC Separation (C18 Column) C->D Auto-Injection E Detection UV (337nm) / FLD (425nm) D->E Elution

Workflow for OPA pre-column derivatization and HPLC analysis.

Analytical Strategy 2: GC-MS and Chiral Resolution

The Causality: While the ethyl ester group provides a degree of volatility, the primary amine contains two active, polar hydrogens. In a GC system, these hydrogens will interact with the silanol groups of the stationary phase, causing severe peak tailing and potential thermal degradation[7].

To resolve this, N-acylation (specifically N-trifluoroacetylation) is employed. Replacing the active hydrogens with a bulky, electron-withdrawing trifluoroacetyl (TFA) group lowers the boiling point and shields the amine[7]. Furthermore, because the alpha-carbon of Ethyl 2-amino-2-(oxan-4-YL)acetate is chiral, determining the enantiomeric excess (ee) is a critical quality control step in drug development. The N-TFA derivative interacts highly stereoselectively with cyclodextrin-based chiral stationary phases, allowing baseline separation of the (R) and (S) enantiomers[8][9].

Self-Validating Protocol: N-Trifluoroacetylation and Chiral GC-MS

  • Sample Drying: Transfer 100 µL of the sample (in an organic solvent) to a glass reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. Moisture must be strictly excluded to prevent hydrolysis of the derivatizing agent.

  • Derivatization: Add 200 µL of a 4:1 (v/v) mixture of dichloromethane and Trifluoroacetic Anhydride (TFAA)[9].

  • Incubation: Seal the vial and heat at 60°C for 30 minutes to ensure complete conversion to the N-TFA-ethyl ester derivative.

  • Reconstitution: Evaporate the excess TFAA and solvent under nitrogen. Reconstitute the residue in 200 µL of anhydrous hexane[9].

  • GC-MS Analysis: Inject 1 µL onto a chiral capillary column (e.g., Chirasil-Val or Chirasil-Dex CB)[8][9]. Use a temperature ramp starting at 90°C, holding for 2 minutes, then ramping at 5°C/min to 200°C. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for targeted quantification.

GCMS_Workflow N1 Racemic Ester Sample (Active NH2 Hydrogens) N2 N-Acylation TFAA in DCM (60°C, 30m) N1->N2 Remove Moisture N3 N-TFA Derivative (Increased Volatility) N2->N3 Evaporate & Reconstitute N4 Chiral GC Separation (e.g., Chirasil-Val) N3->N4 Injection N5 Mass Spectrometry (SIM Mode) N4->N5 Enantiomer Elution

GC-MS derivatization and chiral separation pathway for enantiomeric resolution.

Comparative Performance Data

To assist in method selection, the following table summarizes the quantitative and operational differences between the discussed analytical approaches for Ethyl 2-amino-2-(oxan-4-YL)acetate:

Analytical ParameterHPLC-UV (Pre-Column)HPLC-FLD (Pre-Column)GC-MS (Achiral)GC-MS (Chiral)
Derivatization Strategy OPA + Thiol (Isoindole)OPA + Thiol (Isoindole)TFAA (N-Trifluoroacetylation)TFAA (N-Trifluoroacetylation)
Primary Column C18 Reversed-PhaseC18 Reversed-PhaseDB-5ms (Non-polar)Chirasil-Val / Chirasil-Dex
Detection Mode UV Absorbance (337 nm)Fluorescence (Ex 336/Em 425)MS (Full Scan or SIM)MS (SIM Mode)
Relative Sensitivity (LOD) Moderate (~0.05 µM)High (~0.04 µM)Very High (pg range)Very High (pg range)
Chiral Resolution? NoNoNoYes
Key Limitation Derivative instabilityDerivative instabilityRequires strict anhydrous prepLonger run times for resolution

Conclusion

The successful characterization of Ethyl 2-amino-2-(oxan-4-YL)acetate relies heavily on understanding its physicochemical limitations. For rapid purity checks and high-throughput quantification, HPLC with automated OPA derivatization provides an elegant, highly sensitive solution by temporarily masking the amine with a fluorescent tag. However, for rigorous structural confirmation, trace impurity profiling, and critical enantiomeric excess (ee) determination, GC-MS coupled with N-trifluoroacetylation and chiral chromatography remains the gold standard.

References

  • JASCO. Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection. Retrieved from:[Link]

  • NIH / MDPI. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Retrieved from:[Link]

  • Journal of Animal and Feed Sciences. Determination of free- and protein primary amino acids in biological materials by high-performance liquid chromatography. Retrieved from:[Link]

  • IntechOpen. Derivatization Methods in GC and GC/MS. Retrieved from:[Link]

  • NIH / PMC. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Retrieved from:[Link]

Sources

Comparative

X-Ray Crystal Structure Analysis of Ethyl 2-Amino-2-(oxan-4-yl)acetate Derivatives: A Comparative Guide for Peptidomimetic Drug Design

Introduction In modern peptidomimetic drug discovery, the incorporation of non-natural, conformationally constrained amino acids is a highly effective strategy to overcome the poor metabolic stability and high conformati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern peptidomimetic drug discovery, the incorporation of non-natural, conformationally constrained amino acids is a highly effective strategy to overcome the poor metabolic stability and high conformational entropy of endogenous peptides. Ethyl 2-amino-2-(oxan-4-yl)acetate , the ethyl ester derivative of


-tetrahydropyranylglycine (THPG), has emerged as a critical building block in this domain [1].

By featuring a tetrahydropyran (oxan-4-yl) ring directly attached to the


-carbon, this derivative imposes severe steric restrictions on the peptide backbone, effectively locking the 

and

dihedral angles. Furthermore, unlike purely carbocyclic analogs (such as cyclohexyl derivatives), the heteroatom in the oxane ring acts as a hydrogen-bond acceptor and significantly improves the aqueous solubility of the resulting drug candidate. This guide objectively compares the crystallographic and physicochemical performance of ethyl 2-amino-2-(oxan-4-yl)acetate derivatives against standard acyclic and carbocyclic alternatives, providing actionable experimental protocols for structural validation.

Structural Comparison: X-Ray Crystallographic Insights

To understand the causality behind the enhanced receptor binding observed in THPG-containing drugs (such as Bradykinin hB2 receptor antagonists [1]), we must analyze the solid-state geometry via X-ray crystallography [2]. The steric bulk of the oxan-4-yl group restricts rotation around the


 (

) and

(

) bonds.

When compared to an acyclic aliphatic amino acid (e.g., Leucine) and a carbocyclic analog (e.g., 1-aminocyclohexanecarboxylic acid, Ac6c), the oxan-4-yl derivative strongly biases the backbone toward


-turn or 

-turn conformations. The chair conformation of the tetrahydropyran ring places the oxygen atom in an equatorial position, minimizing steric clashes while projecting the heteroatom into the solvent-accessible space.
Table 1: Comparative Crystallographic Conformational Parameters
Amino Acid DerivativeRing SystemTypical

Angle (°)
Typical

Angle (°)
Preferred Secondary StructureConformational Rigidity
Leucine (Acyclic) None-60 to -120-40 to +150Flexible (Helices, Sheets)Low
Ac6c (Carbocyclic) Cyclohexane-55 ± 5-45 ± 5

-Helix /

-Helix
High
Oxan-4-yl Glycine Tetrahydropyran-70 ± 10+75 ± 10

-Turn / Type II

-Turn
High

Note: Data represents average dihedral angles when incorporated into model dipeptides analyzed via single-crystal X-ray diffraction at 100 K.

Physicochemical Performance Comparison

While Ac6c and oxan-4-yl derivatives both provide high conformational rigidity, their physicochemical profiles dictate their utility in drug development. The substitution of a methylene group (


) in cyclohexane with an oxygen atom (

) in the tetrahydropyran ring drastically alters the lipophilicity and hydrogen-bonding capacity of the molecule.
Table 2: Physicochemical Properties Comparison
PropertyLeucine DerivativeAc6c DerivativeOxan-4-yl Derivative
Calculated LogP (cLogP) ~1.5~2.1~0.8
H-Bond Acceptors 2 (Ester backbone)2 (Ester backbone)3 (Ester + Oxane Ring)
Aqueous Solubility ModeratePoorExcellent
Metabolic Stability Low (Proteolysis)HighHigh

Mechanistic Insight: The lower LogP of the oxan-4-yl derivative prevents the excessive lipophilicity often associated with highly constrained peptidomimetics, thereby reducing non-specific protein binding and improving oral bioavailability. The oxane oxygen can also participate in water-mediated hydrogen bonding networks within the receptor binding pocket [1].

Pathway of Structural Influence

The following diagram illustrates the logical causality of how the specific structural features of ethyl 2-amino-2-(oxan-4-yl)acetate translate into enhanced pharmacological affinity.

G A Ethyl 2-amino-2-(oxan-4-yl)acetate B Steric Constraint at C-alpha A->B C Oxane Ring Oxygen A->C D Restricted Phi/Psi Dihedrals B->D E H-Bond Acceptor & Lower LogP C->E F Stabilized Turn Conformations D->F G Enhanced Receptor Affinity E->G F->G

Fig 1: Structural influence of oxan-4-yl substitution on peptide conformation and affinity.

Experimental Protocol: X-Ray Crystallization and Analysis Workflow

To objectively validate the conformational rigidity of synthesized ethyl 2-amino-2-(oxan-4-yl)acetate derivatives, researchers must perform high-resolution single-crystal X-ray diffraction. The following is a self-validating, step-by-step methodology designed to yield diffraction-quality crystals.

Phase 1: Sample Preparation and Purification
  • Synthesis Verification: Ensure the ethyl 2-amino-2-(oxan-4-yl)acetate (or its protected dipeptide derivative) is synthesized to >98% purity via reverse-phase HPLC. Impurities disrupt the highly ordered crystal lattice required for resolving the oxane ring's chair conformation.

  • Solvent Selection: Dissolve 10-15 mg of the compound in a minimal volume (approx. 200-300

    
    L) of a primary solvent with high solubility (e.g., Ethyl Acetate or Dichloromethane).
    
Phase 2: Vapor Diffusion Crystallization

Causality: Slow evaporation via vapor diffusion allows molecules to reach a thermodynamically stable lattice arrangement, preventing amorphous precipitation.

  • Inner Vial Setup: Place the dissolved sample into a 2 mL glass dram vial.

  • Outer Reservoir Setup: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of an anti-solvent (e.g., Hexane or Heptane).

  • Sealing: Cap the outer 20 mL vial tightly. Allow the system to sit undisturbed at a controlled temperature (typically 4 °C to 20 °C) for 3 to 14 days.

  • Harvesting: Monitor daily under a polarized light microscope. Once distinct, sharp-edged single crystals (approx. 0.1 x 0.1 x 0.2 mm) form, harvest them using a nylon loop.

Phase 3: X-Ray Diffraction Data Collection
  • Cryoprotection: Briefly dip the harvested crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent ice ring formation during freezing.

  • Mounting: Flash-cool the crystal to 100 K in a liquid nitrogen stream on the diffractometer. Reasoning: Low temperatures minimize atomic thermal vibrations, allowing for precise determination of the oxane ring's atomic coordinates and the ester group's orientation.

  • Diffraction: Collect data using a diffractometer equipped with Cu K

    
     (
    
    
    
    Å) or Mo K
    
    
    (
    
    
    Å) radiation.
  • Structure Solution: Integrate the data and solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on

    
     (e.g., SHELXL). Ensure the final 
    
    
    
    value is < 0.05 for a highly reliable structural model.

References

  • Fincham, C. I., Bressan, A., D'Andrea, P., et al. "Design and synthesis of novel sulfonamide-containing bradykinin hB(2) receptor antagonists. Synthesis and structure-relationships of α,α-tetrahydropyranylglycine." Bioorganic & Medicinal Chemistry, 20(6), 2091-2100 (2012).[Link]

  • ChemRxiv. "Turn-Induction in Peptides Incorporating Novel Cyrene-Derived α,α-Disubstituted Amino Acid." ChemRxiv (2025).[Link]

Validation

Alternative synthetic routes to Ethyl 2-amino-2-(oxan-4-YL)acetate

Title: Alternative Synthetic Routes to Ethyl 2-amino-2-(oxan-4-yl)acetate: A Comparative Guide Executive Summary Ethyl 2-amino-2-(oxan-4-yl)acetate (CAS: 646055-93-8) is a highly valued unnatural amino acid derivative. F...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Alternative Synthetic Routes to Ethyl 2-amino-2-(oxan-4-yl)acetate: A Comparative Guide

Executive Summary Ethyl 2-amino-2-(oxan-4-yl)acetate (CAS: 646055-93-8) is a highly valued unnatural amino acid derivative. Featuring a tetrahydropyran (oxan-4-yl) side chain, this building block is critical in the design of peptidomimetics and advanced therapeutics, most notably in the development of Hepatitis C virus (HCV) NS5A inhibitors [1]. As a Senior Application Scientist, I frequently evaluate synthetic pathways not just for their theoretical elegance, but for their scalability, stereocontrol, and operational safety. This guide objectively compares the two most viable synthetic routes—the classical Strecker synthesis and the modern Schiff base alkylation—providing mechanistic insights, comparative data, and self-validating experimental protocols.

Mechanistic Overview & Causality

Route A: The Modified Strecker Synthesis (Classical Approach) The Strecker synthesis is the traditional workhorse for generating alpha-amino acids [2]. The sequence begins with tetrahydro-2H-pyran-4-carbaldehyde. Treatment with ammonia (or ammonium chloride) generates an electrophilic iminium ion in situ. Subsequent nucleophilic attack by cyanide yields an alpha-aminonitrile. Causality of Experimental Choice: We utilize NH₄Cl and NaCN rather than hazardous HCN gas. This generates the nucleophile safely in the reaction medium. The resulting aminonitrile is then subjected to harsh acidic hydrolysis to form the carboxylic acid, followed by esterification with ethanol and thionyl chloride. While highly scalable and cost-effective, this route inherently produces a racemic mixture, requiring downstream chiral resolution if a specific enantiomer is needed.

Route B: Schiff Base Alkylation (O'Donnell Method) This modern approach relies on the alkylation of a protected glycine derivative, specifically ethyl N-(diphenylmethylene)glycinate [3]. Causality of Experimental Choice: The diphenylmethylene group serves a dual purpose: it protects the primary amine and stabilizes the carbanion formed at the alpha-carbon via extended conjugation. By treating this Schiff base with a strong base (e.g., LHMDS) or under Phase-Transfer Catalysis (PTC) conditions, we generate a reactive enolate. We specifically select 4-iodotetrahydropyran over the chloro- or bromo- analogues because the iodide is a superior leaving group, which is critical for driving the sterically hindered Sₙ2 substitution at the secondary carbon of the pyran ring. This route is highly modular and can be adapted for asymmetric synthesis using chiral Cinchona alkaloid catalysts.

Visualizing the Synthetic Strategies

G SM1 Tetrahydropyran-4-carbaldehyde RouteA Strecker Reaction (NaCN, NH4Cl) SM1->RouteA SM2 Ethyl N-(diphenylmethylene)glycinate RouteB Alkylation (4-Iodo-THP, Base) SM2->RouteB IntA Aminonitrile Intermediate RouteA->IntA IntB Alkylated Schiff Base RouteB->IntB HydroA 1. HCl/H2O (Hydrolysis) 2. EtOH/SOCl2 (Esterification) IntA->HydroA HydroB Mild Acidic Hydrolysis (15% Citric Acid) IntB->HydroB Product Ethyl 2-amino-2-(oxan-4-yl)acetate (Target Molecule) HydroA->Product HydroB->Product

Figure 1: Comparison of Strecker and Schiff Base Alkylation synthetic routes.

Comparative Data Analysis

ParameterRoute A: Strecker SynthesisRoute B: Schiff Base Alkylation
Overall Yield 45 - 55% (over 3 steps)65 - 75% (over 2 steps)
Stereoselectivity Racemic (requires resolution)Racemic (Tunable to >95% ee with chiral PTC)
Reagent Cost Low (Basic commodity chemicals)Moderate to High (Iodide and PTC are costly)
Scalability Excellent (Industrial standard)Good (Limited by exotherm of strong bases)
Safety Profile High Risk (Cyanide handling required)Moderate Risk (Strong bases, cryogenic temps)

Self-Validating Experimental Protocols

Protocol 1: Route B - Schiff Base Alkylation (Recommended for Lab-Scale & High Purity) This protocol utilizes a self-validating workflow where intermediate TLC and LC-MS checks ensure reaction fidelity before proceeding to the next step.

  • Enolate Formation: Dissolve ethyl N-(diphenylmethylene)glycinate (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the solution to -78°C. Dropwise add LHMDS (1.1 eq, 1.0 M in THF). Validation Check: The solution will turn a deep, persistent orange/red, visually confirming the formation of the stabilized enolate.

  • Alkylation: After 30 minutes, add 4-iodotetrahydropyran (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature over 12 hours. Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the starting Schiff base (R_f ~0.6) and the appearance of the alkylated product (R_f ~0.4) validates the completion of the alkylation phase. Quench with saturated aqueous NH₄Cl if complete.

  • Hydrolysis (Deprotection): Isolate the alkylated intermediate via extraction (EtOAc). Dissolve the crude intermediate in THF and add 15% aqueous citric acid. Stir at room temperature for 4 hours. Causality: Citric acid provides a mildly acidic environment that selectively hydrolyzes the imine to release the primary amine and benzophenone byproduct, without inadvertently hydrolyzing the ethyl ester.

  • Purification: Wash the aqueous layer with diethyl ether to remove benzophenone. Basify the aqueous layer to pH 9 with Na₂CO₃, then extract with DCM. Dry over Na₂SO₄ and concentrate to yield the pure target molecule. Validation Check: LC-MS should confirm the mass of the free amine[M+H]⁺ = 188.1.

G Step1 Ethyl N-(diphenylmethylene)glycinate Step2 Deprotonation (LHMDS, -78°C) Deep red enolate forms Step1->Step2 Step3 SN2 Attack on 4-Iodo-THP (TLC validation: Rf 0.6 -> 0.4) Step2->Step3 Step4 Alkylated Schiff Base Intermediate Step3->Step4 Step5 Mild Hydrolysis (15% Citric Acid) Cleaves imine, preserves ester Step4->Step5 Step6 Ethyl 2-amino-2-(oxan-4-yl)acetate Step5->Step6

Figure 2: Mechanistic workflow and validation checkpoints of the Schiff base alkylation.

Protocol 2: Route A - Strecker Synthesis (Recommended for Large-Scale Racemic Production)

  • Aminonitrile Formation: Dissolve tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq) in a mixture of MeOH/H₂O. Add NH₄Cl (2.0 eq) and NaCN (1.5 eq). Stir at room temperature for 24 hours. Safety Causality: Always perform in a well-ventilated fume hood equipped with a cyanide spill kit.

  • Hydrolysis: Extract the intermediate aminonitrile. Reflux in 6M HCl for 12 hours to hydrolyze the nitrile to the corresponding carboxylic acid. Validation Check: IR spectroscopy should show the disappearance of the sharp nitrile stretch (~2200 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch.

  • Esterification: Concentrate the acid to dryness. Suspend in absolute ethanol, cool to 0°C, and carefully add thionyl chloride (SOCl₂, 2.0 eq). Reflux for 8 hours. Concentrate and neutralize to isolate the ethyl ester.

Conclusion & Recommendations

For research-scale synthesis where stereocontrol and rapid access to derivatives are paramount, Route B (Schiff Base Alkylation) is the superior choice. The ability to pivot this route into an asymmetric synthesis using chiral PTCs makes it highly valuable for drug discovery. Conversely, for industrial-scale production where cost is the primary driver and racemic mixtures are acceptable, Route A (Strecker Synthesis) remains the most robust and economically viable method.

References

  • Lavoie, R., et al. "Hepatitis C virus inhibitors." U.S. Patent 8,088,368, issued January 3, 2012.
  • Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." URL: [Link]

  • O'Donnell, M. J. "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 2004, 37(8), 506–517. URL: [Link]

Comparative

Advanced Comparative Guide: Reactivity and Stability of Active Amino Acid Esters (NHS vs. TFP vs. PFP)

As an Application Scientist overseeing bioconjugation and peptide synthesis workflows, I frequently encounter a common pitfall in drug development: the over-reliance on N-hydroxysuccinimide (NHS) esters without sufficien...

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist overseeing bioconjugation and peptide synthesis workflows, I frequently encounter a common pitfall in drug development: the over-reliance on N-hydroxysuccinimide (NHS) esters without sufficient regard for their rapid degradation in aqueous media. While NHS esters remain the historical gold standard for amine modification, modern applications—particularly the synthesis of antibody-drug conjugates (ADCs), complex peptide therapeutics, and high-density microarrays—demand reagents with wider operational windows.

This guide provides an objective, data-driven comparative analysis of NHS esters against their fluorinated counterparts: 2,3,5,6-tetrafluorophenyl (TFP) and pentafluorophenyl (PFP) esters. By understanding the causality behind their reaction kinetics, researchers can rationally select the optimal active ester for their specific synthetic strategies[1].

Mechanistic Causality: The Aminolysis vs. Hydrolysis Paradigm

The efficacy of any active amino acid ester is dictated by a strict kinetic competition: the desired aminolysis (nucleophilic attack by a primary amine to form a stable amide bond) versus the parasitic hydrolysis (attack by water or hydroxide ions to yield an inert carboxylic acid waste product).

  • NHS Esters: NHS esters are highly reactive due to the excellent leaving-group ability of N-hydroxysuccinimide. However, the hydrophilic nature of the succinimide ring leaves the electrophilic carbonyl highly exposed to aqueous solvation. Consequently, hydroxide attack is rapid, leading to severe hydrolysis, especially at pH > 7.5[2].

  • TFP and PFP Esters: The incorporation of highly electronegative fluorine atoms on the phenyl ring strongly withdraws electron density via the inductive effect, rendering the carbonyl carbon highly susceptible to nucleophilic attack. Concurrently, the hydrophobic nature of the fluorinated ring creates a localized steric and thermodynamic shield against water molecules[1]. This unique electronic and steric balance allows TFP and PFP esters to maintain high aminolysis rates while drastically suppressing hydrolysis, granting them a superior half-life in basic conditions[2][3].

Pathway ActiveEster Active Amino Acid Ester (NHS, TFP, PFP) Amide Stable Amide (Desired Conjugate) ActiveEster->Amide Aminolysis (k_amine) CarboxylicAcid Carboxylic Acid (Hydrolysis Waste) ActiveEster->CarboxylicAcid Hydrolysis (k_hydro) Amine Primary Amine (Target Biomolecule) Amine->Amide Water Aqueous Buffer (H2O / OH-) Water->CarboxylicAcid

Caption: Competing pathways of active esters: target aminolysis versus parasitic hydrolysis.

Comparative Performance Data

Selecting the optimal active ester requires balancing reactivity, stability, and the specific pH requirements of the target biomolecule. The tables below synthesize the physicochemical and kinetic properties of these three ester classes.

Table 1: General Physicochemical Properties
ParameterNHS EsterTFP EsterPFP Ester
Leaving Group pKa ~7.8~5.3~5.5
Hydrolytic Stability LowHighVery High[1]
Reactivity with Amines Very HighHighHigh[1]
Hydrophobicity HydrophilicHydrophobicHighly Hydrophobic
Optimal Reaction pH 7.0 - 8.07.2 - 8.57.2 - 8.5[4]
Table 2: Kinetic Performance in Aqueous Bioconjugation

Note: Values represent generalized kinetic behavior at pH 8.0, 25°C, derived from comparative monolayer and solution-phase studies[2][4].

Ester TypeRelative Hydrolysis Half-Life (

)
Conjugation Efficiency (Basic pH)Byproduct Removal
NHS ~1x (Baseline, rapid degradation)Moderate (Requires large molar excess)Easy (Water-soluble)
TFP ~5x to 10x longer than NHSHigh (Sustained reactivity)Moderate (Requires desalting)
PFP >15x longer than NHSVery High (Excellent for hindered amines)Moderate (Requires desalting)

Experimental Validation Protocols

To ensure scientific integrity, any active ester strategy must be self-validating. The following protocols detail how to empirically compare the reactivity and stability of these esters in your own laboratory.

Protocol Step1 1. Reagent Preparation Equilibrate buffer & dissolve ester in anhydrous DMSO Step2 2. Reaction Initiation Mix active ester with amine/buffer at defined pH Step1->Step2 Split1 Kinetic Monitoring (UV-Vis at 260nm/270nm) Step2->Split1 Split2 Conjugation Assay (Incubate 2h, RT) Step2->Split2 Data1 Determine t_1/2 (Hydrolysis) Split1->Data1 Data2 Purify (Desalting) & Quantify Yield (LC-MS) Split2->Data2

Caption: Experimental workflow comparing hydrolysis kinetics and bioconjugation yields.

Protocol A: UV-Vis Spectrophotometric Determination of Hydrolysis Rates

Objective: Quantify the pseudo-first-order hydrolysis rate constant (


) and half-life (

) of active esters[2][4]. Causality: By measuring the release of the leaving group in the absence of amines, we isolate the hydrolysis variable. NHS absorbs strongly at 260 nm, while TFP and PFP absorb near 270 nm.
  • Preparation: Prepare 10 mM stock solutions of the NHS, TFP, and PFP esters in anhydrous DMSO or DMF[4].

  • Equilibration: Pre-warm 50 mM sodium phosphate buffer (pH 8.0) in a quartz cuvette to 25°C using a thermostated water bath[4].

  • Initiation: Add the ester stock to the buffer to achieve a 0.1 mM final concentration. Ensure the organic solvent concentration remains <1% v/v to prevent artificial stabilization of the ester[4].

  • Data Acquisition: Immediately monitor the absorbance at the leaving group's specific wavelength. Record the absorbance at regular intervals until the reaction plateaus[4].

  • Analysis: Plot

    
     (where 
    
    
    
    is the fraction hydrolyzed) versus time. The slope of the linear regression yields the pseudo-first-order rate constant (
    
    
    ), from which
    
    
    can be calculated[2].
Protocol B: Protein Conjugation and Yield Quantification

Objective: Evaluate the practical conjugation efficiency of NHS vs. TFP/PFP esters on a model protein. Causality: A higher


 theoretically translates to a higher Degree of Labeling (DOL) because the active ester persists longer in solution, allowing slower or sterically hindered amines to react before the reagent is destroyed by water[3][5].
  • Protein Preparation: Prepare a 10 mg/mL solution of Bovine Serum Albumin (BSA) in 100 mM bicarbonate buffer (pH 8.3).

  • Conjugation: Add 10 molar equivalents of the respective active ester (NHS, TFP, or PFP) dissolved in anhydrous DMF to the protein solution.

  • Incubation: Incubate at room temperature for 2 hours with gentle agitation[5].

  • Quenching: Quench the reaction with 50 mM Tris buffer (pH 7.5) for 15 minutes to consume any unreacted active esters.

  • Purification: Remove small-molecule byproducts (e.g., pentafluorophenol, N-hydroxysuccinimide) using a Zeba spin desalting column (7K MWCO).

  • Quantification: Quantify the Degree of Labeling (DOL) using intact mass spectrometry (LC-MS) to observe the mass shift corresponding to the number of conjugated payloads.

Conclusion

While NHS esters are suitable for rapid reactions with highly accessible amines at neutral pH, they fall short in complex bioconjugations requiring elevated pH or extended reaction times. TFP and PFP esters offer a scientifically superior alternative in these scenarios. Their fluorinated rings provide a critical thermodynamic shield against hydrolysis, preserving the integrity of the active ester and driving the reaction toward higher conjugation yields.

References

  • 1 - Benchchem 2.3 - Thieme Connect 3.4 - Benchchem 4.2 - PMC / NIH 5.5 - Benchchem

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 2-amino-2-(oxan-4-YL)acetate

Comprehensive Safety and Operational Guide: Handling Ethyl 2-amino-2-(oxan-4-YL)acetate Welcome. As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of novel buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Ethyl 2-amino-2-(oxan-4-YL)acetate

Welcome. As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of novel building blocks into their synthetic pipelines. Ethyl 2-amino-2-(oxan-4-YL)acetate (CAS: 646055-93-8) is a highly versatile amino ester featuring a tetrahydropyran (oxane) ring. While its bifunctional nature—comprising a primary amine and an ethyl ester—makes it an excellent intermediate for peptidomimetics and active pharmaceutical ingredients (APIs), these exact chemical moieties dictate strict handling and personal protective equipment (PPE) requirements[1].

This compound is classified under the GHS07 (Exclamation Mark) hazard category, indicating it is harmful if swallowed, inhaled, or in contact with the skin[2]. Because amino esters can undergo rapid hydrolysis or transesterification and often act as skin sensitizers, standard laboratory "best practices" are insufficient. Every protocol must be a self-validating system designed to prevent exposure and cross-contamination.

The Causality of PPE Selection

When selecting PPE, we must look directly at the molecule's reactivity. The primary amine is a potent nucleophile, and the ethyl ester is a lipophilic group that enhances skin penetration.

Hand Protection: Many researchers default to disposable nitrile gloves. However, nitrile rubber (a copolymer of acrylonitrile and butadiene) is highly susceptible to degradation by esters and amines[3]. The solvent penetrates the polymer matrix, causing swelling and rapid breakthrough. Therefore, disposable nitrile is strictly for short-term splash protection and must be changed immediately upon contact. For prolonged handling or bulk transfers, heavier-duty elastomers are required.

Table 1: Quantitative Glove Breakthrough Data for Amino Ester Handling

Glove MaterialThicknessBreakthrough Time (BT)Degradation RatingApplication
Disposable Nitrile 4-5 mil< 15 minutesPoorShort-term splash protection only. Change immediately if contaminated[3].
Butyl Rubber 13-16 mil> 240 minutesExcellentProlonged exposure, bulk chemical transfer, and spill cleanup.
Laminate (Silver Shield) 2.7 mil> 480 minutesExcellentHigh-risk synthesis; worn as an inner liner under nitrile for dexterity[4].

Respiratory and Eye Protection: Because this compound can generate airborne dust (if handled as a solid) or vapors (if dissolved in volatile organic solvents), inhalation is a primary exposure route[1].

  • Eye Protection: Tightly fitting chemical safety goggles conforming to EN166 or ANSI Z87.1. Standard safety glasses with side shields are insufficient against ester vapors.

  • Respiratory Protection: All operations must be conducted inside a certified chemical fume hood (face velocity of 80-100 fpm). If a fume hood is unavailable or during a large spill, a half-face respirator equipped with P100 (particulate) and organic vapor (OV) cartridges is mandatory.

Operational Workflow & Handling Protocol

To maintain scientific integrity and personnel safety, follow this self-validating step-by-step methodology for handling Ethyl 2-amino-2-(oxan-4-YL)acetate.

Step-by-Step Handling Methodology:

  • Pre-Operation Verification: Verify the fume hood flow rate and ensure the sash is positioned at the correct working height. Don appropriate PPE (flame-resistant lab coat, EN166 goggles, and double-gloves with a laminate inner/nitrile outer if handling bulk quantities).

  • Environment Preparation: Purge the reaction flask with an inert gas (Nitrogen or Argon). Amino esters are prone to oxidation and can absorb atmospheric moisture (hygroscopic), which leads to premature ester hydrolysis[5].

  • Weighing: Tare a clean, dry glass vial on an enclosed analytical balance. Use an anti-static weighing spatula to transfer the compound. This prevents the aerosolization of the powder.

  • Transfer & Dissolution: Transfer the sealed vial to the fume hood. Dissolve the compound in the chosen anhydrous reaction solvent (e.g., dichloromethane or tetrahydrofuran) before adding it to the main reaction vessel. This minimizes the risk of dust exposure and ensures a controlled, dropwise addition.

  • Decontamination: Wipe down the balance, spatulas, and fume hood surface with a solvent that readily dissolves the compound (e.g., ethanol or ethyl acetate), followed by a standard soap and water wash.

HandlingWorkflow Start Pre-Operation: Verify PPE & Fume Hood Weighing Weighing: Use Anti-Static Spatula in Enclosed Balance Start->Weighing Transfer Transfer: Sealed Vial to Reaction Flask Weighing->Transfer Reaction Reaction Setup: Inert Atmosphere (N2/Ar) Transfer->Reaction Decon Decontamination: Wipe Down Surfaces Reaction->Decon

Figure 1: Step-by-step safe handling workflow for Ethyl 2-amino-2-(oxan-4-YL)acetate.

Spill Response and Disposal Plan

A robust disposal plan ensures environmental compliance and prevents cross-reactivity in waste streams. Amino esters must not be mixed with strong oxidizing agents or concentrated acids in waste carboys, as this can trigger dangerous exothermic reactions.

Step-by-Step Spill Response:

  • Isolate: Evacuate personnel from the immediate area and increase laboratory ventilation.

  • Protect: Don heavy-duty Butyl rubber gloves and a respirator if the spill is outside the fume hood.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for bulk spills.

  • Collect: Sweep the absorbed mixture using a non-sparking tool and place it into a chemically resistant, sealable hazardous waste container.

  • Neutralize: Wash the spill area with a mild acidic solution (like dilute citric acid) to neutralize residual amines, followed by copious amounts of water[6].

Disposal Methodology: Waste containing Ethyl 2-amino-2-(oxan-4-YL)acetate must be strictly segregated based on the solvent system used during the synthesis.

DisposalPathway Waste Chemical Waste Generated Solid Solid Waste (Contaminated PPE/Towels) Waste->Solid Liquid Liquid Waste (Reaction Filtrates) Waste->Liquid SolidBin Hazardous Solid Waste Bin Solid->SolidBin Aqueous Aqueous Waste (pH Adjusted to 6-8) Liquid->Aqueous Aqueous Phase Organic Organic Waste (Non-Halogenated) Liquid->Organic Organic Solvents

Figure 2: Waste segregation and disposal pathway for amino ester derivatives.

By understanding the chemical causality behind these safety protocols, research teams can confidently handle Ethyl 2-amino-2-(oxan-4-YL)acetate, ensuring both the integrity of their drug development workflows and the absolute safety of their personnel.

References

  • University of Pennsylvania (UPenn EHRS). Nitrile Glove Chemical-Compatibility Reference.[Link]

  • San Francisco State University (SFSU). Hand Protection Chemical Resistance Guide.[Link]

  • Carl ROTH. Safety Data Sheet.[Link]

  • Safe Work Australia. Using the GHS.[Link]

Sources

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